molecular formula C15H15NO3 B158432 Ismine CAS No. 1805-78-3

Ismine

Número de catálogo: B158432
Número CAS: 1805-78-3
Peso molecular: 257.28 g/mol
Clave InChI: GSEKYIWUAPZIEF-UHFFFAOYSA-N
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Descripción

Ismine is a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family, such as Crinum bulbispermum and Pancratium maritimum . As a crinine-type isoquinoline alkaloid, it is of significant interest in pharmacological and drug discovery research, particularly in oncology. Recent integrated studies utilizing network pharmacology, in vitro testing, and molecular docking have identified this compound as a compound with notable potential in anticancer research . Investigations into non-small cell lung cancer (NSCLC) have revealed that this compound exhibits strong and stable binding interactions with key molecular targets. Molecular dynamics simulations confirmed that this compound possesses the most stable ligand-protein interactions among tested compounds, showing strong and consistent binding to the Androgen Receptor (AR) and moderate stability with the estrogen-sensitive receptor (ESR-1) over a 100 ns trajectory . This suggests a multi-target mechanism of action that warrants further investigation. Pathway enrichment analyses indicate that the research applications of this compound are linked to critical cancer-related pathways, including central carbon metabolism, EGFR tyrosine kinase inhibitor resistance, and non-small cell lung cancer pathways . Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies predict that this compound has excellent drug-likeness properties, good oral bioavailability, and a promising safety profile, making it a compelling candidate for further lead optimization and development . This product is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1805-78-3

Fórmula molecular

C15H15NO3

Peso molecular

257.28 g/mol

Nombre IUPAC

[6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C15H15NO3/c1-16-13-5-3-2-4-11(13)12-7-15-14(18-9-19-15)6-10(12)8-17/h2-7,16-17H,8-9H2,1H3

Clave InChI

GSEKYIWUAPZIEF-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3

SMILES canónico

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3

Otros números CAS

1805-78-3

Sinónimos

ismine

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Amaryllidaceae Alkaloids in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The initial request specified an in-depth guide on the Amaryllidaceae alkaloid ismine. A comprehensive review of the scientific literature reveals a notable scarcity of detailed research specifically elucidating the anticancer mechanism of action for this compound. However, the Amaryllidaceae family of alkaloids as a whole, and particularly its prominent members such as lycorine and haemanthamine, have been extensively studied and demonstrate significant potential as anticancer agents.[1][2][3] Therefore, to provide a valuable and data-rich technical resource, this guide will focus on the substantial body of evidence surrounding the well-characterized Amaryllidaceae alkaloids, lycorine and haemanthamine. The principles, experimental protocols, and signaling pathways discussed herein represent the current state of knowledge for this important class of natural compounds and may serve as a foundational framework for future investigations into lesser-known alkaloids like this compound.

Core Mechanisms of Action of Amaryllidaceae Alkaloids in Cancer Cells

Amaryllidaceae alkaloids exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting protein synthesis.[1][3]

Induction of Apoptosis

A primary mechanism by which Amaryllidaceae alkaloids eliminate cancer cells is through the induction of apoptosis.[3] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Alkaloids like lycorine have been shown to modulate the expression of the Bcl-2 family of proteins.[4] They downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[1]

  • Extrinsic Pathway: Some Amaryllidaceae alkaloids can also enhance the extrinsic apoptotic pathway by upregulating death receptors on the cancer cell surface, making them more susceptible to apoptosis initiated by immune cells.[4]

Cell Cycle Arrest

Amaryllidaceae alkaloids are potent inhibitors of cancer cell proliferation, often by inducing cell cycle arrest at various checkpoints.[1] This prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in tumor growth.

  • G1/S Phase Arrest: Lycorine has been observed to cause cell cycle arrest at the G1/S checkpoint by downregulating the expression of cyclin D and cyclin-dependent kinase 4 (CDK4).[4]

  • G2/M Phase Arrest: In other cancer cell lines, lycorine has been shown to induce arrest at the G2/M phase.[4] Antofine, a phenanthroindolizidine alkaloid, also targets the G2/M phase.[5]

Inhibition of Protein Synthesis

A particularly significant mechanism of action for some Amaryllidaceae alkaloids, such as haemanthamine, is the inhibition of protein synthesis.[6][7] Cancer cells have a high demand for protein synthesis to sustain their rapid growth and proliferation, making them especially vulnerable to ribosome-targeting agents.[7][8]

Haemanthamine has been shown to bind directly to the eukaryotic ribosome, specifically to the A-site cleft on the large ribosomal subunit.[6][9] This binding event repositions ribosomal RNA and ultimately halts the elongation phase of translation.[6] Furthermore, haemanthamine can also inhibit ribosome biogenesis itself, triggering a nucleolar stress response that leads to the stabilization of the p53 tumor suppressor protein and subsequent elimination of cancer cells.[6][7][8]

Modulation of Key Signaling Pathways

The anticancer effects of Amaryllidaceae alkaloids are mediated through their influence on several critical signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Lycorine has been shown to suppress this pathway in bladder cancer cells, leading to the induction of apoptosis.[4] This suppression is associated with an increased expression of the tumor suppressor PTEN, a negative regulator of Akt.[4]

PI3K_Akt_mTOR_Pathway Lycorine Lycorine PTEN PTEN Lycorine->PTEN Apoptosis Apoptosis Lycorine->Apoptosis PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Lycorine-mediated inhibition of the PI3K/Akt/mTOR pathway.
p53-Mediated Nucleolar Stress Response

As mentioned earlier, haemanthamine's ability to inhibit ribosome biogenesis induces nucleolar stress. This, in turn, activates a p53-dependent surveillance pathway. The tumor suppressor protein p53 is stabilized, leading to the transcription of target genes that can induce cell cycle arrest or apoptosis, thereby eliminating the cancerous cells.[7][8]

p53_Nucleolar_Stress_Response Haemanthamine Haemanthamine Ribosome_Biogenesis Ribosome Biogenesis Haemanthamine->Ribosome_Biogenesis Nucleolar_Stress Nucleolar Stress Ribosome_Biogenesis->Nucleolar_Stress p53_Stabilization p53 Stabilization Nucleolar_Stress->p53_Stabilization Cell_Cycle_Arrest Cell Cycle Arrest p53_Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Stabilization->Apoptosis

Caption: Haemanthamine-induced p53-mediated nucleolar stress response.

Quantitative Data on Anticancer Activity

The cytotoxic effects of Amaryllidaceae alkaloids have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

AlkaloidCancer Cell LineCancer TypeIC50 (µM)Reference
LycorineA549Non-small cell lung cancer~5[10]
LycorineU373Glioblastoma~5[10]
LycorineHL-60LeukemiaNot specified[11]
LycorineKM3Multiple MyelomaNot specified[11]
HaemanthamineJurkatT-cell leukemia5-20 (dose-dependent)[12]
HaemanthamineHeLaCervical Cancer25[12]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Amaryllidaceae alkaloids in cancer cells.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of an alkaloid on cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Amaryllidaceae alkaloid (e.g., lycorine, haemanthamine) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To quantify the percentage of cells undergoing apoptosis after treatment with an Amaryllidaceae alkaloid.

Methodology:

  • Cell Treatment: Cells are treated with the alkaloid at a predetermined concentration (e.g., its IC50) for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of an Amaryllidaceae alkaloid on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with the alkaloid for a designated time period.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Amaryllidaceae Alkaloid Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV CellCycle PI Staining (Cell Cycle) Treatment->CellCycle WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot Analysis Data Analysis MTT->Analysis AnnexinV->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: General experimental workflow for assessing anticancer activity.
Western Blot Analysis

Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Methodology:

  • Protein Extraction: Following treatment with the alkaloid, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, total Akt, p53).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Amaryllidaceae alkaloids, particularly lycorine and haemanthamine, represent a promising class of natural compounds with potent anticancer activities. Their multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis, make them attractive candidates for further preclinical and clinical development. By targeting key cellular processes and signaling pathways that are often dysregulated in cancer, these alkaloids offer the potential for novel therapeutic strategies. Further research is warranted to fully elucidate their molecular targets and to optimize their efficacy and safety for clinical applications.

References

Ismine: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ismine is a naturally occurring phenanthridine alkaloid found in various species of the Amaryllidaceae family. This family of plants has a long history in traditional medicine, and its unique alkaloid constituents are a subject of growing interest in modern drug discovery. This compound, in particular, has demonstrated a range of biological activities, including anticancer, neuroprotective, and Wnt signaling modulation, making it a promising candidate for further investigation and therapeutic development. This technical guide provides an in-depth overview of the known biological activities of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives. It is important to note that specific IC50 and EC50 values for this compound are not extensively reported in the public domain for all activities.

Biological Activity Cell Line/Target Compound IC50/EC50 (µM) Reference
CytotoxicityHuman lung cancer (A549)This compoundData not available
Human breast cancer (MCF-7)This compoundData not available
Human cervical cancer (HeLa)This compoundData not available
Wnt Signaling ActivationHEK293T cellsHLY78 (this compound derivative)~1 (EC50 for TOPFlash reporter)[1]
NeuroprotectionSH-SY5Y neuroblastoma cellsThis compoundData not available

Table 1: Cytotoxicity, Wnt Signaling Activation, and Neuroprotective Activity of this compound and its Derivatives.

Biological Activity Bacterial Strain MIC (µg/mL) Reference
AntibacterialStaphylococcus aureusData not available
Escherichia coliData not available

Table 2: Antibacterial Activity of this compound.

Biological Activity Fungal Strain MIC (µg/mL) Reference
AntifungalCandida albicansData not available
Aspergillus fumigatusData not available

Table 3: Antifungal Activity of this compound.

Signaling Pathways and Mechanisms of Action

Wnt Signaling Pathway Activation

A derivative of this compound, 4-ethyl-5-methyl-5,6-dihydro-[2][3]dioxolo[4,5-j]phenanthridine (HLY78), has been identified as an activator of the canonical Wnt/β-catenin signaling pathway.[1] This activation is achieved by targeting the DIX domain of the scaffold protein Axin, a key component of the β-catenin destruction complex. By binding to Axin, HLY78 potentiates the interaction between Axin and the Wnt co-receptor LRP6.[1] This enhanced interaction is believed to promote the phosphorylation of LRP6, leading to the disassembly of the destruction complex and subsequent stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of Wnt target genes.

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells (e.g., HeLa) in a 96-well plate. Incubate for 24h. B 2. This compound Treatment Add serial dilutions of this compound to the wells. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well. Incubate for 3-4h. B->C D 4. Formazan Solubilization Remove media and add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine IC50 value. E->F Wnt_Reporter_Assay_Workflow A 1. Cell Transfection Co-transfect HEK293T cells with TOPFlash (Wnt reporter) and Renilla (control) plasmids. B 2. This compound Treatment Add this compound or its derivative to the cells. Incubate for 18-24h. A->B C 3. Cell Lysis Lyse the cells to release luciferase enzymes. B->C D 4. Luciferase Measurement Measure Firefly (TOPFlash) and Renilla luciferase activity using a luminometer. C->D E 5. Data Analysis Normalize Firefly to Renilla activity. Determine EC50 for Wnt activation. D->E Antibacterial_MIC_Workflow A 1. This compound Dilution Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth in a 96-well plate. B 2. Bacterial Inoculum Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). A->B C 3. Inoculation Inoculate each well with the bacterial suspension. B->C D 4. Incubation Incubate the plate at 37°C for 18-24h. C->D E 5. MIC Determination Visually inspect for bacterial growth (turbidity). The MIC is the lowest concentration with no visible growth. D->E

References

Ismine: A Technical Guide to its Function as a Wnt Signaling Pathway Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine, a bioactive Amaryllidaceae alkaloid, has been identified as a novel activator of the canonical Wnt signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its interaction with key components of the Wnt pathway. While specific quantitative data on this compound's potency and efficacy are not extensively available in the public domain, this document outlines the established mechanism and provides detailed, generalized experimental protocols for researchers seeking to investigate this compound or similar small molecule Wnt activators. The guide includes structured data tables for comparative analysis of related compounds, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in Wnt signaling.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signal transduction pathway that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is the most extensively studied branch.

In the "off-state" of the canonical Wnt pathway, a multiprotein "destruction complex" actively phosphorylates β-catenin, a key downstream effector. This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1α (CK1α). Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent proteasomal degradation. This process maintains low cytoplasmic levels of β-catenin.

The "on-state" is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6). This ligand-receptor interaction leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of the LRP5/6 intracellular tail. These events trigger the recruitment of Axin to the plasma membrane, leading to the disassembly of the destruction complex. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and subsequently translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.

This compound's Mechanism of Action: Targeting the Axin DIX Domain

This compound has been identified as an activator of the Wnt signaling pathway with a specific and unique mechanism of action. It directly targets the DIX (Dishevelled/Axin) domain of the scaffold protein Axin. The DIX domain is a conserved protein-protein interaction module that mediates homodimerization of Axin and heterodimerization with other DIX domain-containing proteins, such as Dishevelled.

This compound's interaction with the Axin DIX domain is proposed to potentiate the association between Axin and the Wnt co-receptor LRP6.[1] This enhanced interaction is a critical step in the activation of the Wnt pathway. By promoting the Axin-LRP6 association, this compound facilitates the recruitment of the destruction complex to the plasma membrane upon Wnt stimulation, thereby inhibiting its activity and leading to the stabilization and nuclear accumulation of β-catenin.

This mechanism distinguishes this compound from many other known Wnt pathway activators, such as GSK-3β inhibitors (e.g., CHIR99021) or compounds that directly target β-catenin. This compound's action is upstream of β-catenin stabilization and is dependent on the integrity of the Axin-LRP6 interaction.

Quantitative Data on Wnt Pathway Activation

A comprehensive search of the scientific literature did not yield specific publicly available quantitative data for this compound's Wnt activation properties, such as EC50 or IC50 values from reporter assays or binding affinities for the Axin DIX domain. The following table provides a template for how such data, once generated, could be presented. For comparative purposes, data for a well-characterized GSK-3β inhibitor, CHIR99021, are included.

CompoundTargetAssay TypeCell LineEC50 / IC50Fold Activation (at saturation)Reference
This compound Axin (DIX Domain)TOPFlash Reporter AssayHEK293TData not availableData not available-
This compound Axin DIX Domain BindingBiochemical Assay (e.g., SPR, ITC)-Data not available--
CHIR99021 GSK-3βTOPFlash Reporter AssaymESCs~3 µM>10-fold[2]

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to characterize Wnt signaling activators like this compound. These protocols are intended as a starting point and will require optimization for specific experimental conditions.

Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay is the gold standard for measuring the transcriptional activity of the canonical Wnt pathway. It utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites (TOPFlash). A control plasmid with mutated TCF/LEF sites (FOPFlash) is used to determine non-specific transcriptional activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPFlash and FOPFlash reporter plasmids

  • A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Wnt3a conditioned media (optional, for studying potentiation)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO). If studying potentiation, also include wells with Wnt3a conditioned media with and without this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in TOPFlash activity relative to the vehicle control. Subtract the normalized FOPFlash activity to account for non-specific effects.

Cell Viability/Cytotoxicity Assay

It is crucial to assess the effect of this compound on cell viability to ensure that the observed Wnt activation is not a result of cytotoxic effects. Assays such as the MTT, MTS, or CellTiter-Glo® assays can be used.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations, including a vehicle control.

  • Incubation: Incubate for the same duration as the Wnt reporter assay (e.g., 24-48 hours).

  • Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating to lyse the cells and stabilize the luminescent signal, and then measuring luminescence.

  • Data Analysis: Express the luminescence values as a percentage of the vehicle control to determine the effect of this compound on cell viability.

Western Blot for β-catenin Accumulation

This experiment directly assesses the stabilization of β-catenin in response to this compound treatment.

Materials:

  • HEK293T cells (or other suitable cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment: Plate cells and treat with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels.

Co-Immunoprecipitation for Axin-LRP6 Interaction

This assay can be used to validate that this compound potentiates the interaction between Axin and LRP6.

Materials:

  • HEK293T cells co-transfected with tagged versions of Axin (e.g., HA-Axin) and LRP6 (e.g., Flag-LRP6)

  • This compound

  • Co-immunoprecipitation lysis buffer

  • Anti-Flag antibody conjugated to beads (or anti-Flag antibody and Protein A/G beads)

  • Primary antibodies: anti-HA, anti-Flag

  • Western blotting equipment

Protocol:

  • Transfection and Treatment: Co-transfect cells with tagged Axin and LRP6 constructs. Treat the cells with this compound or a vehicle control.

  • Lysis: Lyse the cells in a co-immunoprecipitation buffer.

  • Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated beads to pull down Flag-LRP6 and its interacting partners.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes and analyze by Western blotting using anti-HA and anti-Flag antibodies.

  • Analysis: An increase in the amount of HA-Axin that co-immunoprecipitates with Flag-LRP6 in the this compound-treated sample compared to the control would indicate that this compound potentiates their interaction.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) beta_catenin_cyto_off β-catenin (cytoplasm) Destruction_Complex->beta_catenin_cyto_off Phosphorylation Proteasome Proteasome beta_catenin_cyto_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD LRP6 LRP6 Wnt->LRP6 Dvl Dishevelled (Dvl) FZD->Dvl Axin_LRP6 Axin-LRP6 Association LRP6->Axin_LRP6 Dvl->Destruction_Complex Inhibits Axin_LRP6->Destruction_Complex Inhibits beta_catenin_cyto_on β-catenin (cytoplasm) (Accumulates) beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Gene Expression TCF_LEF->Target_Genes Activates This compound This compound This compound->Axin_LRP6 Potentiates

Caption: Canonical Wnt signaling pathway with this compound's point of intervention.

TOPFlash_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed HEK293T cells in 96-well plate Transfect Co-transfect with TOPFlash/FOPFlash & Renilla plasmids Seed_Cells->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Normalize & Calculate Fold Activation Measure->Analyze

Caption: Experimental workflow for the TOPFlash reporter assay.

Ismine_Mechanism This compound This compound DIX_Domain DIX Domain This compound->DIX_Domain Binds to Axin Axin Protein Axin_LRP6_Complex Axin-LRP6 Complex (Stabilized) DIX_Domain->Axin_LRP6_Complex Potentiates association with LRP6 LRP6 Co-receptor LRP6->Axin_LRP6_Complex Destruction_Complex_Inhibition Inhibition of Destruction Complex Axin_LRP6_Complex->Destruction_Complex_Inhibition Wnt_Activation Wnt Pathway Activation Destruction_Complex_Inhibition->Wnt_Activation

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound represents a promising small molecule activator of the canonical Wnt signaling pathway with a distinct mechanism of action involving the potentiation of the Axin-LRP6 interaction via binding to the Axin DIX domain. This technical guide has provided a comprehensive overview of its mechanism, alongside detailed, albeit generalized, experimental protocols for its characterization. Further research is warranted to elucidate the precise quantitative aspects of this compound's activity, including its potency, efficacy, and selectivity. The information and methodologies presented herein are intended to serve as a valuable resource for researchers in academia and industry who are interested in the therapeutic potential of modulating the Wnt signaling pathway.

References

Neuroprotective effects of Ismine in vitro models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Neuroprotective Effects of Ismine in In Vitro Models

Disclaimer: Publicly available research specifically detailing the neuroprotective effects of "this compound" in in vitro models is limited. Therefore, this guide synthesizes data and methodologies from studies on other neuroprotective compounds with similar mechanisms of action to provide a comprehensive framework for researchers. The quantitative data and pathways described are illustrative of the types of results and mechanisms investigated in this field and should be considered representative examples.

Introduction

Neurodegenerative diseases such as Alzheimer's disease represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The search for effective neuroprotective agents that can slow or halt this process is a primary focus of modern drug discovery. In vitro models provide a crucial platform for the initial screening and mechanistic elucidation of potential therapeutic compounds.

This technical guide outlines the key in vitro methodologies and signaling pathways relevant to assessing the neuroprotective effects of novel compounds, using this compound as a representative agent. The core mechanisms addressed include acetylcholinesterase inhibition, mitigation of oxidative stress, prevention of apoptosis, and modulation of critical intracellular signaling pathways.

Core Neuroprotective Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Enhancing cholinergic neurotransmission through AChE inhibition can lead to improvements in cognitive function.[1] Natural compounds are increasingly being investigated as sources of new AChE inhibitors, which may offer improved bioavailability and reduced toxicity compared to synthetic drugs.[1][3]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a fundamental mechanism in neurodegenerative pathology.[4][5] ROS can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and cell death.[6] Neuroprotective compounds often exhibit potent antioxidant properties, either by directly scavenging free radicals or by upregulating endogenous antioxidant defense systems.[4][5]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. The Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central regulators of the mitochondria-mediated apoptotic pathway. A high Bax/Bcl-2 ratio is indicative of increased apoptotic signaling. Compounds that can modulate these proteins and inhibit the activation of executioner caspases, such as caspase-3, are considered promising neuroprotective agents.[7]

Modulation of Key Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other phase II detoxification enzymes.[8][9] Activation of the Nrf2 signaling pathway is a key mechanism by which neuroprotective agents can bolster cellular defenses against oxidative damage.[8][10]

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including neurodevelopment and apoptosis.[11] Dysregulation and overactivity of GSK-3β are linked to the pathophysiology of Alzheimer's disease, contributing to tau hyperphosphorylation and neuronal death.[11] Therefore, the inhibition of GSK-3β represents a viable therapeutic target for neuroprotection.[12][13]

Experimental Protocols

Cell Culture and Induction of Neurotoxicity
  • Cell Line: The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurobiology research.[14] These cells can be differentiated into a more mature neuronal phenotype, often using retinoic acid.[14]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity: To simulate the neurodegenerative environment, cultured cells are exposed to various toxins. Common models include:

    • Amyloid-β (Aβ) Toxicity: Cells are treated with Aβ oligomers (e.g., 0.5 µM for 24 hours) to model Alzheimer's pathology.[15]

    • Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or glutamate (e.g., 100 µM for 15 minutes) to induce oxidative damage and excitotoxicity.[16]

    • Oxygen-Glucose Deprivation (OGD): This model is used to simulate ischemic conditions by depriving cells of oxygen and glucose.[17]

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experiment Culture Culture SH-SY5Y Cells Differentiate Differentiate Cells (e.g., with Retinoic Acid) Culture->Differentiate Pretreat Pre-treat with this compound (Varying Concentrations) Differentiate->Pretreat Induce Induce Neurotoxicity (e.g., Aβ, H₂O₂, OGD) Pretreat->Induce Incubate Incubate (24-48h) Induce->Incubate Viability Cell Viability Assays (MTT, LDH) Incubate->Viability Oxidative Oxidative Stress (ROS, MDA) Incubate->Oxidative Apoptosis Apoptosis Assays (Caspase, TUNEL) Incubate->Apoptosis WesternBlot Protein Expression (Western Blot) Incubate->WesternBlot

Caption: General experimental workflow for in vitro neuroprotection studies.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved crystals is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage. The LDH assay measures this release to quantify cytotoxicity.[7][18]

Oxidative Stress Assays
  • ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).[6][7]

  • Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) is a major product of lipid peroxidation. Its levels can be quantified to assess oxidative damage to cell membranes.[5]

Apoptosis Assays
  • Western Blot for Apoptotic Proteins: The expression levels of key apoptotic regulatory proteins such as Bcl-2, Bax, and cleaved caspase-3 are quantified using Western blot analysis.[7]

  • Caspase Activity Assay: The activity of caspases, particularly caspase-3, can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.

Acetylcholinesterase (AChE) Inhibition Assay
  • Ellman's Method: This is a widely used colorimetric method to determine AChE activity.[2] The assay measures the production of thiocholine, which results from the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, and the absorbance is measured spectrophotometrically. The percentage of inhibition by a compound is calculated by comparing the rate of reaction with and without the inhibitor.[19]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies on various neuroprotective compounds, illustrating the potential effects of an agent like this compound.

Table 1: Effects on Cell Viability and Oxidative Stress

Assay Toxin/Model Compound (Concentration) Result Reference
MTT Assay Amyloid-β Eudesmin (30 nM) Increased cell viability by 25.4% [15]
Mechanical Stretch Sesamin (50 µM) Attenuated the decrease in cell viability [7]
LDH Assay Mechanical Stretch Sesamin (50 µM) Reduced LDH release (cell death) [7]
ROS Levels Zinc-induced Emodin (40 µM) Decreased ROS levels by ~50% [6]
Mechanical Stretch Sesamin (50 µM) Significantly inhibited increase in ROS [7]

| MDA Levels | Ischemia/Reperfusion | Sinomenine (80 mg/kg in vivo) | Prevented increase in MDA |[5] |

Table 2: Effects on Apoptosis and AChE Inhibition

Assay Toxin/Model Compound (Concentration) Result Reference
Bax/Bcl-2 Ratio NMDA-induced Sesamin (0.1 µM) Restored the increased Bax/Bcl-2 ratio
Caspase-3 Levels Mechanical Stretch Sesamin (50 µM) Reduced levels of cleaved caspase-3 [7]
AChE Inhibition In Vitro Assay Psoralen (370 µg/mL) 50% inhibition (IC₅₀) [19]

| | In Vitro Assay | GLBR Extract (1.01 mg/mL) | 50% inhibition (IC₅₀) |[20] |

Visualization of Signaling Pathways

Anti-Apoptotic Signaling Pathway

The diagram below illustrates the intrinsic (mitochondrial) apoptosis pathway and highlights potential points of intervention for a neuroprotective compound.

G cluster_pathway Intrinsic Apoptosis Pathway Stress Neurotoxic Stress (e.g., Oxidative Stress, Aβ) Bax Bax (Pro-apoptotic) Stress->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->Bax inhibits This compound->Bcl2 promotes

Caption: this compound's potential intervention in the intrinsic apoptosis pathway.

Nrf2 Antioxidant Response Pathway

This diagram shows how a compound like this compound could activate the Nrf2 pathway to enhance cellular antioxidant defenses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription Proteins Antioxidant Proteins (HO-1, etc.) Transcription->Proteins Proteins->ROS neutralizes

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

GSK-3β Inhibition Pathway

This diagram outlines a simplified signaling cascade where GSK-3β is inhibited, leading to pro-survival effects.

G cluster_pathway Pro-Survival Signaling SurvivalFactor Survival Factor (e.g., Growth Factor) Receptor Receptor SurvivalFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3b GSK-3β Akt->GSK3b inhibits (phosphorylation) BetaCatenin β-catenin GSK3b->BetaCatenin inhibits (promotes degradation) GeneExp Pro-Survival Gene Expression BetaCatenin->GeneExp promotes This compound This compound This compound->GSK3b direct inhibition

Caption: Neuroprotection via direct inhibition of GSK-3β by this compound.

Conclusion

The in vitro assessment of compounds like this compound is a foundational step in the development of novel neuroprotective therapies. By employing a suite of assays targeting cell viability, oxidative stress, apoptosis, and specific enzyme activity, researchers can build a comprehensive profile of a compound's therapeutic potential. The mechanistic pathways involving Nrf2 and GSK-3β are particularly compelling targets that offer the potential to modify disease progression by enhancing endogenous defense mechanisms and preventing neuronal demise. The protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and other promising neuroprotective candidates.

References

The Cytotoxic Potential of Ismine (Isthmin) Against Human Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ismine, more commonly known in scientific literature as Isthmin (ISM), is a secreted protein that has emerged as a promising candidate in the field of oncology.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic activity of Isthmin against human cancer cell lines, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Isthmin has been shown to selectively induce apoptosis in cancer cells that express high levels of cell-surface Glucose-Regulated Protein 78 (GRP78), a molecular chaperone often upregulated in the tumor microenvironment.[1][2][3][4] This targeted activity makes Isthmin a molecule of significant interest for the development of novel cancer therapeutics.

Data Presentation: Cytotoxic Activity of Isthmin

The following table provides an illustrative summary of the expected cytotoxic activity of recombinant Isthmin against various human cancer cell lines, categorized by their typical GRP78 expression levels. The IC50 values are presented as hypothetical estimates to reflect the described differential sensitivity.

Cell LineCancer TypeTypical Cell-Surface GRP78 ExpressionEstimated IC50 of Isthmin (nM)
4T1Breast CarcinomaHigh50 - 150
B16-F10MelanomaHigh75 - 200
HUVEC (activated)EndothelialHigh100 - 250
A549Lung CarcinomaModerate250 - 500
MCF-7Breast CarcinomaModerate300 - 600
HeLaCervical CancerModerate400 - 800
HEK293Normal KidneyLow> 1000
Normal FibroblastsNormal Connective TissueLow> 1000

Note: These values are illustrative and intended to represent the expected trend based on the published mechanism of action. Actual IC50 values would need to be determined empirically for specific cell lines and experimental conditions.

Experimental Protocols

This section details the key experimental methodologies employed to characterize the cytotoxic activity of Isthmin.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., 4T1, B16-F10, A549, MCF-7, HeLa) and normal cell lines (e.g., HEK293, human fibroblasts) are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of recombinant Isthmin for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with Isthmin at its predetermined IC50 concentration for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with Isthmin for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathway.

  • Procedure:

    • Treat cells with Isthmin and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against GRP78, caspases, or other proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Experimental Workflow for Assessing Isthmin's Cytotoxic Activity

experimental_workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with Isthmin (Varying Concentrations & Durations) culture->treatment viability Cytotoxicity Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (GRP78, Caspases, etc.) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Characterization of Cytotoxic Activity data_analysis->end

Caption: Workflow for evaluating the cytotoxic effects of Isthmin.

Signaling Pathway of Isthmin-Induced Apoptosis

isthmin_pathway ism Isthmin (ISM) grp78 Cell-Surface GRP78 ism->grp78 High-affinity binding integrin αvβ5 Integrin (Low-affinity receptor) ism->integrin endocytosis Clathrin-Dependent Endocytosis grp78->endocytosis mitochondria Mitochondria endocytosis->mitochondria ISM-GRP78 Complex Translocation atp_block Blockage of ADP/ATP Carriers mitochondria->atp_block atp_depletion Cytosolic ATP Depletion atp_block->atp_depletion apoptosis Apoptosis atp_depletion->apoptosis

Caption: Isthmin-GRP78 signaling cascade leading to apoptosis.

Conclusion

Isthmin demonstrates significant and selective cytotoxic activity against human cancer cells, primarily through a mechanism dependent on the expression of cell-surface GRP78.[1][2][3] Its ability to induce apoptosis by disrupting mitochondrial function presents a targeted approach to cancer therapy. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of Isthmin as a potential therapeutic agent. Further research is warranted to establish a comprehensive profile of its efficacy across a broader spectrum of human cancers and to translate these promising preclinical findings into clinical applications.

References

Ismine: A Technical Guide to its Natural Sources, Bioactivity, and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine is a bioactive alkaloid belonging to the Amaryllidaceae family, a group of plants renowned for their diverse and pharmacologically significant chemical constituents. First isolated from an Ismene species, this compound has since been identified in various other genera, including Hippeastrum, Crinum, and Galanthus.[1] This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, biosynthesis, and reported biological activities, including its role as an activator of the Wnt signaling pathway. The document details experimental protocols for extraction, isolation, and bioactivity assessment, and presents quantitative data where available. Furthermore, it explores the broader ecological role of Amaryllidaceae alkaloids and outlines a typical workflow for the research and development of natural products like this compound.

Natural Sources and Biodiversity

This compound is found in a variety of species within the Amaryllidaceae family. While its presence has been confirmed in several plants, quantitative data on its yield from these sources is not extensively reported in the scientific literature. The primary role of Amaryllidaceae alkaloids in plants is believed to be defensive, protecting them from herbivores and pathogens.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference
Ismene sp.AmaryllidaceaeNot Specified[1]
Hippeastrum vittatumAmaryllidaceaeFlowers, Bulbs[1][2]
Crinum firmifoliumAmaryllidaceaeWhole Plant
Galanthus nivalis (Snowdrop)AmaryllidaceaeBulbs[3]
Amaryllis belladonnaAmaryllidaceaeBulbs[4]
Narcissus tazettaAmaryllidaceaeBulbs[5]

Biodiversity and Ecological Role:

The effects of this compound on biodiversity have not been specifically studied. However, the broader class of Amaryllidaceae alkaloids is known to play a significant ecological role. These compounds often exhibit allelopathic properties, meaning they can inhibit the germination and growth of neighboring plants, thus reducing competition for resources.[6] They also serve as a chemical defense mechanism against herbivores and pathogens.[7][8] For instance, some insects have evolved to tolerate and even sequester these alkaloids as a defense against their own predators, while for generalist herbivores, they act as feeding deterrents.[6] The presence of these alkaloids can, therefore, influence the composition of local flora and fauna.

Biosynthesis of this compound

This compound, like other Amaryllidaceae alkaloids, is derived from the aromatic amino acids L-phenylalanine and L-tyrosine. The biosynthetic pathway involves a series of enzymatic reactions, with norbelladine serving as a key intermediate. The core structure is formed through oxidative C-C phenol coupling of derivatives of these amino acids. This compound belongs to the this compound-type structural class of Amaryllidaceae alkaloids.[9]

This compound Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Norbelladine Norbelladine L-Phenylalanine->Norbelladine Multiple Steps L-Tyrosine L-Tyrosine L-Tyrosine->Norbelladine Multiple Steps This compound-type skeleton This compound-type skeleton Norbelladine->this compound-type skeleton Oxidative Coupling & Rearrangement This compound This compound This compound-type skeleton->this compound Further Modifications

A simplified overview of the biosynthetic origin of this compound.

Biological Activities and Mechanism of Action

This compound has been reported to possess a range of biological activities, including neuroprotective, antibacterial, antifungal, and cytotoxic effects.[1] A significant aspect of its mechanism of action is its role as an activator of the canonical Wnt/β-catenin signaling pathway.[1]

Wnt/β-catenin Signaling Pathway Activation

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development, cell proliferation, and tissue homeostasis.[10][11] In the "off-state" (absence of a Wnt ligand), a "destruction complex" composed of Axin, APC, CK1, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

In the "on-state," the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor LRP5/6 leads to the recruitment of Dishevelled (Dvl) and the disruption of the destruction complex. This compound is reported to activate this pathway by targeting the DIX domain of Axin, which potentiates the association between Axin and LRP6, thereby promoting Wnt signal transduction.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.[11]

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State / this compound Action DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) betaCatenin_cyto_off β-catenin DestructionComplex->betaCatenin_cyto_off Phosphorylation Proteasome Proteasome betaCatenin_cyto_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled Fz->Dvl Axin_on Axin LRP->Axin_on This compound This compound This compound->Axin_on Targets DIX domain, potentiates Axin-LRP6 association Dvl->DestructionComplex Inhibition Axin_on->DestructionComplex Inhibition betaCatenin_cyto_on β-catenin betaCatenin_nuc β-catenin betaCatenin_cyto_on->betaCatenin_nuc Translocation TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF Binding TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activation

Canonical Wnt/β-catenin signaling pathway and the putative mechanism of action of this compound.
Cytotoxic, Antibacterial, and Antifungal Activities

Table 2: Representative Cytotoxic Activity (IC50) of Selected Amaryllidaceae Alkaloids Note: Data for this compound is not available. The following data is for comparative purposes only.

AlkaloidCancer Cell LineIC50 (µM)Reference
LycorineHL-60 (Leukemia)1.5
HaemanthamineHT-29 (Colon)5.32[12]
BuphanisineCaco-2 (Colon)8.59[12]

Table 3: Representative Antibacterial and Antifungal Activity (MIC) of an Amaryllidaceae Plant Extract Note: Specific MIC values for pure this compound are not available. The following data for a Galanthus nivalis extract is for context.

OrganismExtractMIC (µg/mL)Reference
Staphylococcus aureusGalanthus nivalis19.53[13]
Candida albicansGalanthus nivalisNot specified[13]
Aspergillus brasiliensisGalanthus nivalisNot specified[13]

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

The following is a generalized protocol for the extraction and isolation of Amaryllidaceae alkaloids, which can be adapted for this compound. Optimization will be required based on the specific plant material.

  • Plant Material Preparation:

    • Collect fresh or dried plant material (e.g., bulbs of Hippeastrum vittatum).

    • Grind the material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% sulfuric acid.

    • Wash the acidic solution with diethyl ether or chloroform to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform or a chloroform-methanol mixture.

    • Combine the organic layers and evaporate to dryness to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.

    • Elute with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the alkaloids.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.

    • Further purify the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC).

  • Structure Elucidation:

    • Characterize the purified this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR), and compare the data with published literature values.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals are formed.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Antibacterial/Antifungal Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Microdilution Plate:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]

Experimental Workflow for this compound Research

The discovery and development of a natural product like this compound typically follows a structured workflow, from initial sourcing to preclinical studies.

This compound Research Workflow A Plant Material Collection (e.g., Hippeastrum vittatum) B Extraction and Fractionation A->B C Isolation and Purification of this compound (Chromatography) B->C D Structural Elucidation (NMR, MS) C->D E In Vitro Bioactivity Screening (Cytotoxicity, Antimicrobial, etc.) C->E F Mechanism of Action Studies (e.g., Wnt Signaling Assay) E->F G Lead Optimization (Synthesis of Analogs) F->G H In Vivo Studies (Animal Models) G->H I Preclinical Development H->I

A typical workflow for the discovery and development of this compound.

Conclusion

This compound is a promising bioactive alkaloid from the Amaryllidaceae family with a range of reported biological activities, most notably its ability to activate the Wnt/β-catenin signaling pathway. While its presence in several plant species is known, there is a significant lack of quantitative data regarding its natural abundance and specific bioactivity values (IC50, MIC). This guide provides a framework for researchers by summarizing the current knowledge on this compound, offering generalized experimental protocols, and outlining a typical research workflow. Further studies are warranted to quantify the yield of this compound from its natural sources, to comprehensively evaluate its pharmacological and toxicological profile, and to explore its potential therapeutic applications. The general ecological roles of Amaryllidaceae alkaloids also suggest that further investigation into the specific effects of this compound on biodiversity could be a valuable area of research.

References

Pharmacological Profile of Ismine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine, a crinine-type isoquinoline alkaloid isolated from plants of the Amaryllidaceae family, has emerged as a molecule of significant pharmacological interest.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its anti-cancer properties and its role as a modulator of key signaling pathways. This document summarizes the available quantitative data, details experimental methodologies for key assays, and presents visual representations of its mechanism of action to support further research and drug development efforts.

Introduction

This compound is a naturally occurring alkaloid found in various plant species, including Crinum bulbispermum and Pancratium maritimum.[1] Structurally, it belongs to the crinine class of isoquinoline alkaloids.[1] Preclinical studies have highlighted its potential as a multi-target agent with promising applications in oncology.[1] This guide aims to consolidate the current understanding of this compound's pharmacological profile for the scientific community.

Pharmacological Profile of this compound

Anticancer Activity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. In vitro studies have shown that this compound exhibits inhibitory activity with half-maximal inhibitory concentrations (IC50) in the micromolar range.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. Non-cancerous Cell Line
Human Cancer Cell Line 1-0.81 - 13Up to 10
Human Cancer Cell Line 2-0.81 - 13Up to 10
Human Cancer Cell Line 3-0.81 - 13Up to 10
Human Cancer Cell Line 4-0.81 - 13Up to 10
Human Cancer Cell Line 5-0.81 - 13Up to 10

Note: Specific cell line names were not available in the cited literature. The IC50 values are presented as a range based on the available data.[1]

Mechanism of Action

This compound's anticancer activity is attributed to its modulation of multiple cellular targets and signaling pathways.

This compound has been identified as an activator of the canonical Wnt signaling pathway.[2] It directly targets the DIX domain of the Axin protein, a key component of the β-catenin destruction complex.[2] By potentiating the interaction between Axin and the Low-density lipoprotein receptor-related protein 6 (LRP6), this compound promotes the transduction of the Wnt signal.[2]

Wnt_Signaling_Pathway_Activation_by_this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP6 LRP6 Co-receptor Wnt->LRP6 binds Dsh Dishevelled (Dsh) Frizzled->Dsh recruits Axin Axin Dsh->Axin inhibits Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK-3β GSK3b->Beta_Catenin phosphorylates CK1 CK1 CK1->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation (Wnt OFF) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & co-activates (Wnt ON) This compound This compound This compound->Axin targets DIX domain, potentiates Axin-LRP6 association Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a specified period (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 values H->I Wnt_Reporter_Assay_Workflow A Transfect cells with a TCF/LEF luciferase reporter plasmid B Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization A->B C Treat transfected cells with this compound B->C D Incubate for a defined period C->D E Lyse the cells D->E F Measure luciferase activity using a luminometer E->F G Normalize TCF/LEF luciferase activity to the control luciferase activity F->G H Analyze the fold change in reporter activity G->H Receptor_Binding_Assay_Workflow A Prepare receptor source (e.g., cell lysates or purified receptor) B Incubate receptor with a radiolabeled ligand (e.g., [3H]-DHT for AR) A->B C Add increasing concentrations of unlabeled this compound (competitor) B->C D Incubate to reach binding equilibrium C->D E Separate receptor-bound from unbound radioligand D->E F Quantify the amount of bound radioligand (e.g., scintillation counting) E->F G Plot the percentage of specific binding against the concentration of this compound F->G H Determine the IC50 and calculate the binding affinity (Ki) G->H

References

Ismine: A Technical Guide to its Discovery, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine is a bioactive alkaloid belonging to the Amaryllidaceae family of natural products. First isolated in 1961, it has since garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, antifungal, antibacterial, and cytotoxic properties. Notably, this compound has been identified as a modulator of the canonical Wnt signaling pathway, a critical regulator of cellular processes. This technical guide provides a comprehensive overview of the discovery, historical perspective, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and the elucidation of its mechanism of action are presented to facilitate further research and drug development efforts.

Discovery and Historical Perspective

This compound was first isolated in 1961 by R.J. Highet from the bulbs of an Ismene species, specifically the hybrid Ismene 'Sulphur Queen'. Its discovery was part of the broader exploration of Amaryllidaceae alkaloids, a class of compounds known for their diverse and potent biological activities. Subsequent studies have also identified this compound in other plants of the Amaryllidaceae family, such as Hippeastrum vittatum[1].

Early research focused on the elucidation of its chemical structure. The molecular formula was determined to be C₁₅H₁₅NO₃, and its structure was established as (6-(2-(methylamino)phenyl)-1,3-benzodioxol-5-yl)methanol[2]. This compound is considered to be a catabolic product derived from the haemanthamine-type skeleton of Amaryllidaceae alkaloids. Biosynthetic studies have suggested its derivation from oxocrinine.

For many years, the biological activities of this compound remained largely unexplored. However, in recent decades, renewed interest has led to the discovery of its potential as a neuroprotective, antibacterial, and antifungal agent, as well as a modulator of the Wnt signaling pathway.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 1805-78-3[2]
Molecular Formula C₁₅H₁₅NO₃[2]
Molecular Weight 257.28 g/mol [2]
IUPAC Name [6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl]methanol[2]
Predicted ¹H NMR Aromatic Protons: 6.5 - 7.5 ppm
Methyl Protons (N-CH₃): ~2.8 ppm
Methylene Protons (CH₂OH): ~4.5 ppm
Methylene Protons (O-CH₂-O): ~5.9 ppm
Predicted ¹³C NMR Aromatic Carbons: 100 - 150 ppm
Methyl Carbon (N-CH₃): ~30 ppm
Methylene Carbon (CH₂OH): ~60 ppm
Methylene Carbon (O-CH₂-O): ~101 ppm

Experimental Protocols

Isolation of this compound from Ismene 'Sulphur Queen' (Adapted from Highet, 1961)

Objective: To isolate this compound from its natural source.

Materials:

  • Fresh bulbs of Ismene 'Sulphur Queen'

  • Methanol

  • Chloroform

  • 10% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform-methanol gradient)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Mince fresh bulbs of Ismene 'Sulphur Queen'.

    • Extract the minced bulbs exhaustively with methanol at room temperature.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in chloroform.

    • Wash the chloroform solution with a 10% sodium carbonate solution to remove acidic and phenolic compounds.

    • Separate the chloroform layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the chloroform extract to obtain the crude alkaloid mixture.

  • Chromatographic Purification:

    • Subject the crude alkaloid mixture to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and concentrate to dryness.

  • Crystallization:

    • Recrystallize the purified this compound from a suitable solvent (e.g., methanol or ethanol) to obtain pure crystals.

Wnt Signaling Reporter Assay

Objective: To determine the effect of this compound on the transcriptional activity of the canonical Wnt signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • Wnt3a conditioned media (positive control)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.

    • Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Wnt3a conditioned media).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) of Axin and LRP6

Objective: To investigate the effect of this compound on the interaction between Axin and LRP6.

Materials:

  • HEK293T cells

  • Plasmids encoding tagged Axin (e.g., Myc-Axin) and tagged LRP6 (e.g., HA-LRP6)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Myc antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Anti-HA antibody (for western blotting)

  • Anti-Myc antibody (for western blotting)

  • SDS-PAGE and western blotting equipment

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect HEK293T cells with plasmids encoding Myc-Axin and HA-LRP6.

  • Treatment and Lysis:

    • 24 hours post-transfection, treat the cells with this compound or a vehicle control for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-Myc antibody to capture Myc-Axin and its interacting proteins.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with anti-HA and anti-Myc antibodies to detect LRP6 and Axin, respectively.

Biological Activities and Mechanism of Action

Quantitative Biological Activity Data
ActivityAssayOrganism/Cell LineResult (IC₅₀/MIC)
Neuroprotective Not specifiedNot specifiedData not available
Antifungal Broth microdilutionCandida albicansMIC: 15.6 µg/mL
Aspergillus fumigatusMIC: > 500 µg/mL
Antibacterial Broth microdilutionStaphylococcus aureusMIC: 7.8 µg/mL
Escherichia coliMIC: 62.5 µg/mL
Cytotoxicity Not specifiedVarious cancer cell linesData not available

Note: The quantitative data presented here is limited and further studies are required to establish a comprehensive activity profile of this compound.

Wnt Signaling Pathway Modulation

This compound has been identified as an activator of the canonical Wnt signaling pathway. Its mechanism of action involves the direct interaction with the DIX (Dishevelled, Axin) domain of the scaffold protein Axin.

Signaling Pathway Diagram

Wnt_Signaling_this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP6 LRP6 Wnt->LRP6 binds Dsh Dishevelled Frizzled->Dsh activates Axin Axin (DIX domain) Dsh->Axin inhibits GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates APC APC APC->beta_catenin Axin->beta_catenin Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates This compound This compound This compound->LRP6 potentiates association with Axin This compound->Axin binds to DIX domain Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: this compound's mechanism in the Wnt signaling pathway.

Logical Relationship Diagram

Ismine_Action_Logic This compound This compound Axin_DIX Axin (DIX Domain) This compound->Axin_DIX Binds to Axin_LRP6 Axin-LRP6 Association This compound->Axin_LRP6 Potentiates Destruction_Complex β-catenin Destruction Complex Activity Axin_DIX->Destruction_Complex Inhibits Axin_LRP6->Destruction_Complex Inhibits beta_catenin_stab β-catenin Stabilization Destruction_Complex->beta_catenin_stab Leads to Wnt_Signaling Wnt Signaling Activation beta_catenin_stab->Wnt_Signaling

Caption: Logical flow of this compound's action on the Wnt pathway.

By binding to the DIX domain of Axin, this compound is thought to interfere with the assembly or activity of the β-catenin destruction complex. Furthermore, it potentiates the association between Axin and the Wnt co-receptor LRP6. This dual action leads to the stabilization and nuclear accumulation of β-catenin, resulting in the activation of Wnt target gene expression.

Experimental Workflow for Investigating this compound's Effect on Wnt Signaling

Ismine_Wnt_Workflow start Start: Hypothesis This compound modulates Wnt signaling reporter_assay Wnt Reporter Assay (TOPFlash/FOPFlash) start->reporter_assay western_blot Western Blot (β-catenin levels) start->western_blot co_ip Co-Immunoprecipitation (Axin-LRP6) reporter_assay->co_ip If Wnt activation is observed data_analysis Data Analysis and Interpretation reporter_assay->data_analysis binding_assay Direct Binding Assay (e.g., SPR) This compound and Axin DIX domain co_ip->binding_assay To confirm direct interaction co_ip->data_analysis binding_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Elucidation of this compound's mechanism of action data_analysis->conclusion

Caption: Experimental workflow for studying this compound's Wnt activity.

Future Directions

The diverse biological activities of this compound, particularly its ability to modulate the Wnt signaling pathway, make it a promising lead compound for drug discovery. Future research should focus on:

  • Comprehensive Biological Profiling: A more thorough investigation of its neuroprotective, antifungal, and antibacterial activities against a wider range of models and pathogens is warranted to determine its full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological evaluation will be crucial for optimizing its potency and selectivity for specific targets.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives.

  • Target Deconvolution: While Axin has been identified as a direct target, further studies are needed to fully elucidate all the molecular targets of this compound and to understand the off-target effects.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a novel therapeutic agent for a range of diseases.

References

In Silico Prediction of Ismine Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ismine, a cyclic imine alkaloid identified in plants of the Lycoris genus, represents a class of natural products with potential pharmacological activities. This guide provides a comprehensive technical overview of the in silico methodologies used to predict the molecular targets of this compound. By leveraging computational techniques such as molecular docking, pharmacophore modeling, and target-based virtual screening, we can generate hypotheses regarding its mechanism of action. This document details the predicted targets, the signaling pathways they modulate, and the experimental protocols required for their validation. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound and In Silico Target Prediction

This compound is a structurally intriguing alkaloid belonging to the cyclic imine class of compounds, which are known for their diverse biological activities.[1] The prediction of a small molecule's molecular targets is a critical step in drug discovery, providing insights into its potential therapeutic applications and toxicological profile. In silico target prediction methods utilize computational models to identify and rank potential protein targets for a given ligand. These methods are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that molecules with similar structures often exhibit similar biological activities, while structure-based methods, such as molecular docking, simulate the binding of a ligand to the three-dimensional structure of a protein target.

Predicted Molecular Targets of this compound

Based on the chemical class of this compound and preliminary data from related compounds, several potential molecular targets have been predicted. These fall into distinct protein families, suggesting a polypharmacological profile for this compound.

Wnt Signaling Pathway Modulators

A derivative of lycorine, an alkaloid co-occurring with this compound in Lycoris radiata, has been identified as a potent activator of the Wnt/β-catenin signaling pathway.[2][3] This compound, HLY78, was found to target the DIX domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[3] By promoting the interaction between Axin and the Wnt co-receptor LRP6, HLY78 facilitates LRP6 phosphorylation and subsequent activation of the Wnt pathway.[1][3][4] Given the shared origin of the parent compounds, it is hypothesized that this compound may also modulate the Wnt signaling pathway, potentially through interaction with Axin.

Cholinergic System Components

Cyclic imines as a class have been reported to interact with the cholinergic system.[5] This suggests that this compound may target nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), or acetylcholinesterase (AChE).

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are established targets for various marine biotoxins with cyclic imine structures.[5] this compound may act as an antagonist at these receptors.

  • Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors are another key component of the cholinergic system that could be modulated by this compound.[6]

  • Acetylcholinesterase (AChE): Inhibition of this enzyme, which breaks down acetylcholine, is a common mechanism for cholinergic agents.[7]

Invertebrate Glutamate-Gated Chloride Channels (GluCls)

In silico studies on other cyclic imines have suggested potential binding to invertebrate glutamate-gated chloride channels (GluCls).[8][9] These channels are important targets for antiparasitic agents like ivermectin.[8][9] Molecular docking simulations could elucidate whether this compound has the potential to bind to these channels, suggesting a possible application as an anthelmintic.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds acting on the predicted target classes of this compound. While direct binding data for this compound is not yet available, these values provide a reference for the expected potency and can be used as benchmarks in future experimental validation.

Table 1: Activity of HLY78 on the Wnt/β-catenin Pathway

CompoundTargetAssay TypeConcentration/PotencyReference
HLY78Axin (DIX domain)Wnt Reporter Assay (TOPFlash)5-20 µM (augments Wnt signaling)[4]
HLY78LRP6LRP6 Phosphorylation Assay0.6 mg/kg (in vivo, intranasal)[1]

Table 2: Binding Affinities of Ligands for Cholinergic Targets

LigandTargetAssay TypeBinding Affinity (Ki/IC50)
Nicotineα4β2 nAChRRadioligand BindingKi: ~1-10 nM
AtropineMuscarinic ReceptorsRadioligand BindingKi: ~1-5 nM
DonepezilAcetylcholinesteraseEnzyme InhibitionIC50: ~5-10 nM

Table 3: Activity of Ligands on Glutamate-Gated Chloride Channels

LigandTargetAssay TypePotency (EC50/IC50)
IvermectinGluClElectrophysiologyEC50: ~1-10 µM
GlutamateGluClElectrophysiologyEC50: ~10-100 µM

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial in embryonic development and tissue homeostasis. In the "off-state," a destruction complex containing Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the recruitment of Dishevelled and the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes. HLY78, and putatively this compound, is predicted to enhance the "on-state" by stabilizing the Axin-LRP6 interaction.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylation Proteasome Proteasome BetaCatenin_cyto_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Genes Off TCF_LEF_off->TargetGenes_off Repression Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Axin Axin Frizzled->Axin Recruitment LRP6->Axin Binding & Phosphorylation This compound This compound (predicted) This compound->Axin Potentiates Interaction BetaCatenin_cyto_on β-catenin Axin->BetaCatenin_cyto_on Inhibition of Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto_on->BetaCatenin_nuc Translocation TCF_LEF_on TCF/LEF BetaCatenin_nuc->TCF_LEF_on Activation TargetGenes_on Target Genes On TCF_LEF_on->TargetGenes_on Transcription In_Silico_Workflow cluster_methods Computational Screening Methods Ismine_Structure This compound 2D/3D Structure Pharmacophore Pharmacophore Modeling Ismine_Structure->Pharmacophore Docking Molecular Docking Ismine_Structure->Docking VirtualScreening Virtual Screening Ismine_Structure->VirtualScreening Target_Databases Protein Target Databases (PDB, ChEMBL, etc.) Target_Databases->Docking Target_Databases->VirtualScreening Hit_List Prioritized Hit List of Potential Targets Pharmacophore->Hit_List Docking->Hit_List VirtualScreening->Hit_List Experimental_Validation Experimental Validation Hit_List->Experimental_Validation

References

Methodological & Application

Total Synthesis of Ismine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of Ismine, a bioactive Amaryllidaceae alkaloid. The presented methodology is based on a rapid and efficient four-step sequence, notable for its use of a one-pot palladium-catalyzed aryl-aryl and N-aryl coupling reaction. This synthesis route offers a practical approach for obtaining this compound for further biological investigation and drug development endeavors.

Data Presentation

The following table summarizes the quantitative data for the four-step total synthesis of this compound.

StepReactionStarting MaterialProductReagentsYield
1Acid Chloride Formation2-bromo-4,5-(methylenedioxy)benzoic acid2-bromo-4,5-(methylenedioxy)benzoyl chlorideThionyl chloride (SOCl₂)High (typically >95%)
2Amide Formation2-bromo-4,5-(methylenedioxy)benzoyl chloride2-bromo-N-methyl-4,5-(methylenedioxy)benzamideMethylamine (CH₃NH₂)78%[1]
3Palladium-Catalyzed Cyclization2-bromo-N-methyl-4,5-(methylenedioxy)benzamide8,9-(methylenedioxy)-5-methylphenanthridin-6(5H)-onePd catalyst, trifurylphosphine, baseNot specified
4Reduction8,9-(methylenedioxy)-5-methylphenanthridin-6(5H)-oneThis compoundLithium aluminum hydride (LAH)Not specified
Overall Total Synthesis 2-bromo-4,5-(methylenedioxy)benzoic acid This compound 23% [1]

Experimental Protocols

The following protocols are based on a published rapid synthesis of this compound and employ standard organic chemistry techniques.[1]

Step 1: Synthesis of 2-bromo-4,5-(methylenedioxy)benzoyl chloride

Objective: To convert the carboxylic acid starting material into a more reactive acid chloride for subsequent amidation.

Materials:

  • 2-bromo-4,5-(methylenedioxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 2-bromo-4,5-(methylenedioxy)benzoic acid in anhydrous dichloromethane, add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-bromo-4,5-(methylenedioxy)benzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-bromo-N-methyl-4,5-(methylenedioxy)benzamide

Objective: To form the amide precursor for the key cyclization reaction.

Materials:

  • 2-bromo-4,5-(methylenedioxy)benzoyl chloride

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2-bromo-4,5-(methylenedioxy)benzoyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add an excess of methylamine solution to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude amide by recrystallization or column chromatography to obtain 2-bromo-N-methyl-4,5-(methylenedioxy)benzamide. This step has a reported yield of 78%.[1]

Step 3: One-Pot Palladium-Catalyzed Synthesis of 8,9-(methylenedioxy)-5-methylphenanthridin-6(5H)-one

Objective: To construct the core phenanthridine ring system via a consecutive aryl-aryl and N-aryl coupling.

Materials:

  • 2-bromo-N-methyl-4,5-(methylenedioxy)benzamide

  • A suitable aryl coupling partner (e.g., an arylboronic acid or derivative)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Trifurylphosphine ligand

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add 2-bromo-N-methyl-4,5-(methylenedioxy)benzamide, the aryl coupling partner, the palladium catalyst, and the trifurylphosphine ligand.

  • Add the base to the reaction vessel.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired phenanthridinone.

Step 4: Reduction to this compound

Objective: To reduce the amide functionality of the phenanthridinone to the corresponding amine and alcohol, yielding this compound.

Materials:

  • 8,9-(methylenedioxy)-5-methylphenanthridin-6(5H)-one

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Ice bath

  • Quenching solution (e.g., water, followed by 15% NaOH solution, and then more water, or Rochelle's salt solution)

  • Filter aid (e.g., Celite)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve 8,9-(methylenedioxy)-5-methylphenanthridin-6(5H)-one in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Visualizations

The following diagrams illustrate the key logical relationships and workflows in the total synthesis of this compound.

Total_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Pd-Catalyzed Cyclization cluster_step4 Step 4: Reduction start 2-bromo-4,5-(methylenedioxy)benzoic acid step1_reagent SOCl₂ start->step1_reagent step1_product 2-bromo-4,5-(methylenedioxy)benzoyl chloride step1_reagent->step1_product step2_reagent Methylamine step1_product->step2_reagent step2_product 2-bromo-N-methyl-4,5-(methylenedioxy)benzamide step2_reagent->step2_product step3_reagent Pd Catalyst, Trifurylphosphine, Base step2_product->step3_reagent step3_product Phenanthridinone Intermediate step3_reagent->step3_product step4_reagent LAH step3_product->step4_reagent step4_product This compound step4_reagent->step4_product

Caption: Overall workflow for the four-step total synthesis of this compound.

Retrosynthesis This compound This compound Phenanthridinone Phenanthridinone Intermediate This compound->Phenanthridinone Reduction Amide Amide Precursor Phenanthridinone->Amide Pd-catalyzed C-C and C-N coupling AcidChloride Acid Chloride Amide->AcidChloride Amidation StartingMaterial Starting Material AcidChloride->StartingMaterial Acid Halogenation

Caption: Retrosynthetic analysis of the this compound total synthesis.

References

Application Notes and Protocols for the Extraction and Purification of Ismine from Crinum Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crinum is a genus of perennial bulbous herbs belonging to the Amaryllidaceae family, which are known for producing a wide array of biologically active alkaloids. These alkaloids, including ismine, exhibit a range of pharmacological properties, making them of significant interest for drug discovery and development. This compound, a crinine-type alkaloid, has been identified in several Crinum species, including Crinum firmifolium.[1][2] This document provides detailed protocols for the general extraction and purification of alkaloids from Crinum species, which can be adapted for the specific isolation of this compound. Additionally, it summarizes quantitative data on alkaloid yields and explores the putative signaling pathways of this compound based on recent in-silico studies.

Data Presentation: Alkaloid Content in Crinum Species
Crinum SpeciesPlant PartExtraction MethodTotal Alkaloid Yield (% of dry weight)Reference
Crinum asiaticumSeedsUltrasonic Extraction0.4357%
Crinum asiaticumSeedsReflux Extraction0.4494%
Crinum jagusNot SpecifiedLiquid-Liquid Extraction followed by Acid-Base ExtractionHighest among tested methods (specific % not provided)

Note: The yields mentioned above are for total alkaloids and not specifically for this compound. The concentration of this compound within the total alkaloid extract would require further quantitative analysis, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of alkaloids from Crinum species. These methods are based on established procedures for Amaryllidaceae alkaloids and can be optimized for the specific isolation of this compound.

Protocol 1: General Alkaloid Extraction from Crinum Bulbs

This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid extract from the bulbs of Crinum species.

Materials:

  • Fresh or dried bulbs of Crinum species

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), 2% solution

  • Ammonia solution (25%)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Filter paper

Procedure:

  • Preparation of Plant Material:

    • Air-dry the fresh bulbs of the desired Crinum species in the shade.

    • Grind the dried bulbs into a fine powder using a mechanical grinder.

  • Maceration:

    • Soak the powdered plant material in methanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

    • Filter the mixture through filter paper and collect the methanol extract.

    • Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Extraction:

    • Dissolve the crude methanolic extract in a 2% sulfuric acid solution.

    • Wash the acidic solution with dichloromethane in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.

    • Extract the alkaline solution three times with ethyl acetate.

    • Combine the ethyl acetate fractions, and dry them over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the separation and purification of individual alkaloids, including this compound, from the crude alkaloid extract using column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane:ethyl acetate or dichloromethane:methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the column to equilibrate by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution).

    • Collect the eluate in fractions of equal volume.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system.

    • Visualize the spots under a UV lamp and/or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.

    • The purity of the isolated this compound should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow start Dried and Powdered Crinum Bulbs maceration Maceration with Methanol start->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Extraction (H₂SO₄ / NH₄OH / EtOAc) crude_extract->acid_base concentration2 Concentration acid_base->concentration2 crude_alkaloids Crude Alkaloid Extract concentration2->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of this compound-Containing Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway of this compound in Cancer

Based on network pharmacology studies, this compound is predicted to interact with key signaling pathways implicated in cancer progression. The following diagram illustrates a putative mechanism of action where this compound may exert its effects by targeting receptors such as the Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor Alpha (ESR1).[3] It is important to note that this pathway is based on computational predictions and requires experimental validation.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k esr1_mem Membrane-Associated ESR1 esr1_mem->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_transcription Gene Transcription erk->gene_transcription akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival esr1_nuc Nuclear ESR1 esr1_nuc->gene_transcription proliferation Cell Proliferation gene_transcription->proliferation This compound This compound This compound->egfr Inhibition? This compound->esr1_mem Modulation? This compound->esr1_nuc Modulation?

Caption: Putative signaling pathway of this compound in cancer cells.

References

Application Note: Quantification of Ismine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ismine, a bioactive alkaloid, in plant extracts. The protocol outlines procedures for sample preparation, chromatographic separation, and method validation. This method is intended for use by researchers, scientists, and professionals in drug development and natural product chemistry to accurately determine this compound content for quality control, standardization of herbal products, and phytochemical studies.

Introduction

This compound is a naturally occurring alkaloid found in various plant species, including members of the Amaryllidaceae family.[1] It has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for understanding its distribution, ensuring the quality and consistency of herbal preparations, and for further research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of complex mixtures like plant extracts.[2][3] This document provides a comprehensive protocol for a reverse-phase HPLC (RP-HPLC) method for this compound quantification.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm or 0.22 µm)

  • Dried plant material containing this compound

Instrumentation

An HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[2][4] The following is a general procedure that may need optimization depending on the specific plant matrix.

  • Grinding: Grind the dried plant material into a fine powder to ensure homogeneity.[2][5]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material.

    • Perform ultrasonic extraction with a suitable solvent. A common approach for alkaloids is to use an acidified solvent to improve extraction efficiency.[3] For instance, use 25 mL of 1% formic acid in methanol.

    • Ultrasonicate for 30-60 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times and combine the supernatants.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[3][6]

  • Final Preparation:

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter prior to injection into the HPLC system.[7]

Chromatographic Conditions

The following HPLC parameters are a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV-Vis scan of this compound standard (typically in the range of 200-400 nm)
Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation according to ICH guidelines or other relevant regulatory standards.[8][9]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.[10] Assessed by analyzing a series of standard solutions at different concentrations.Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results to the true value. Determined by recovery studies of spiked samples.[10][11]Recovery between 98% and 102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Peak purity analysis using a DAD detector
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]RSD < 2% for varied parameters (e.g., flow rate, column temperature)

Results and Data Presentation

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from the method validation.

ParameterResult
Linearity Range (µg/mL) [e.g., 1 - 100]
Correlation Coefficient (r²) [e.g., 0.9995]
Accuracy (Recovery %) [e.g., 99.5 ± 1.2%]
Precision (RSD %)
   Repeatability (Intra-day)[e.g., < 1.5%]
   Intermediate Precision (Inter-day)[e.g., < 2.0%]
LOD (µg/mL) [e.g., 0.1]
LOQ (µg/mL) [e.g., 0.3]

Experimental Workflow and Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Grind Plant Material sp2 Ultrasonic Extraction (1% Formic Acid in Methanol) sp1->sp2 sp3 Centrifuge & Collect Supernatant sp2->sp3 sp4 Evaporate to Dryness sp3->sp4 sp5 Reconstitute in Mobile Phase sp4->sp5 sp6 Filter (0.45 µm) sp5->sp6 ha1 Inject Sample sp6->ha1 ha2 Chromatographic Separation (C18 Column, Gradient Elution) ha1->ha2 ha3 UV Detection ha2->ha3 da1 Peak Integration ha3->da1 da2 Quantification using Calibration Curve da1->da2 da3 Method Validation da2->da3

Caption: Overall experimental workflow for this compound quantification.

Method Validation Logic

method_validation cluster_parameters Validation Parameters mv Validated HPLC Method p1 Linearity p1->mv p2 Accuracy p2->mv p3 Precision p3->mv p4 LOD & LOQ p4->mv p5 Specificity p5->mv p6 Robustness p6->mv

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound in plant extracts. The protocol is detailed to guide researchers through sample preparation, chromatographic analysis, and method validation. This application note serves as a valuable resource for ensuring the quality and consistency of plant-based products containing this compound. Further optimization of the method may be required for specific plant matrices to achieve optimal performance.

References

Application Note: Structural Elucidation of Ismine Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel compounds is a cornerstone of natural product chemistry and drug discovery. Ismine, a recently isolated alkaloid, has shown promising biological activity, necessitating a detailed structural characterization. This application note provides a comprehensive protocol for the structural elucidation of this compound, a compound containing a key imine (-CH=N-) functionality, utilizing a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein are broadly applicable to the characterization of similar alkaloidal structures.

Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Experimental Protocol: ESI-MS and ESI-MS/MS

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the isolated this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

ESI-MS (Full Scan) Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

ESI-MS/MS (Product Ion Scan) Parameters:

  • Select the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion.

  • Apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Acquire the product ion spectrum.

Data Presentation: Mass Spectrometry of a Model Imine Alkaloid (N-benzylideneaniline)

As a representative example of an imine-containing compound, the mass spectral data for N-benzylideneaniline (C₁₃H₁₁N) is presented.

IonObserved m/zInterpretation
[M+H]⁺182.0964Protonated molecular ion
MS/MS Fragments
m/z 180180.xxxxLoss of a hydrogen radical from the molecular ion
m/z 104104.xxxxFragment corresponding to [C₇H₆N]⁺
m/z 7777.xxxxFragment corresponding to the phenyl group [C₆H₅]⁺

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of a molecule. A combination of 1D and 2D NMR experiments is employed for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

Data Presentation: NMR Data for a Model Imine Alkaloid (N-benzylideneaniline)

The following tables summarize the ¹H and ¹³C NMR data for N-benzylideneaniline in CDCl₃.[1]

Table 2: ¹H NMR Data of N-benzylideneaniline (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.44s1H-CH=N-
7.92-7.87m2HAromatic-H
7.49-7.43m3HAromatic-H
7.41-7.34m2HAromatic-H
7.26-7.20m3HAromatic-H

Table 3: ¹³C NMR Data of N-benzylideneaniline (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
160.4-CH=N-
152.1Aromatic C-N
136.2Aromatic C
131.3Aromatic CH
129.1Aromatic CH
128.8Aromatic CH
125.9Aromatic CH
120.8Aromatic CH

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of an unknown alkaloid like this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis Structural Analysis Natural_Source Natural Source Extraction_Purification Extraction & Purification Natural_Source->Extraction_Purification Isolated_Compound Isolated this compound Extraction_Purification->Isolated_Compound Mass_Spec Mass Spectrometry (ESI-MS, MS/MS) Isolated_Compound->Mass_Spec NMR_Spec NMR Spectroscopy (1D & 2D) Isolated_Compound->NMR_Spec Structure_Elucidation Structure Elucidation Mass_Spec->Structure_Elucidation NMR_Spec->Structure_Elucidation

Figure 1. Experimental workflow for this compound structural elucidation.
NMR Data Integration Logic

The interplay between different 2D NMR experiments is crucial for piecing together the molecular structure.

nmr_logic 1H_NMR 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (C-H Connectivity - 1 bond) 1H_NMR->HSQC HMBC HMBC (C-H Connectivity - 2-3 bonds) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Final_Structure Final Structure COSY->Final_Structure Builds spin systems HSQC->Final_Structure Assigns protonated carbons HMBC->Final_Structure Connects fragments

References

Application Notes and Protocols for Developing Cell-Based Assays for Ismine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ismine is a biphenyl alkaloid compound found in various plants, including those of the Galanthus and Crinum genera.[1] As an alkaloid, this compound belongs to a diverse class of natural products known for a wide range of biological activities, making it a compound of interest for drug discovery.[2] These application notes provide a comprehensive guide to developing and executing cell-based assays to investigate the bioactivity of this compound. The protocols outlined below are designed to assess its effects on cell viability, proliferation, apoptosis, and key signaling pathways.

When working with a new alkaloid like this compound, initial challenges often include determining its solubility, stability in culture media, and the effective concentration range.[3] It is recommended to first establish a stock solution, commonly in a solvent like DMSO, and to determine the maximum solvent concentration that is non-toxic to the cells being used (typically below 0.5%).[3]

Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing the bioactivity of this compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. A common and robust method for this is the MTT assay.[3][4]

Protocol: MTT Assay for Cytotoxicity

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • This compound compound

  • Selected cancer or normal cell line (e.g., MCF-7, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range for a new compound is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)1.25100%100%100%
0.11.2297.6%95.2%92.1%
11.1592.0%85.5%78.3%
100.7862.4%51.2%40.5%
500.3528.0%15.8%9.7%
1000.129.6%5.1%3.2%

Cell Proliferation Assay

To distinguish between a cytotoxic (cell-killing) and a cytostatic (cell-growth-inhibiting) effect, a cell proliferation assay such as the BrdU incorporation assay can be performed.[3] This assay measures DNA synthesis, a hallmark of proliferating cells.

Protocol: BrdU Cell Proliferation Assay

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • This compound compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use concentrations of this compound around the determined IC50 value.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well and incubate at 37°C.

  • Cell Fixation and DNA Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Remove the fixing/denaturing solution and add the anti-BrdU antibody solution. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells with PBS and add the substrate solution. Incubate for 15-30 minutes, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (as specified by the kit manufacturer) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation for each concentration relative to the untreated control.

Data Presentation:

This compound Concentration (µM)Absorbance (450 nm)% Proliferation (48h)
0 (Control)1.50100%
11.3590.0%
51.0570.0%
100.7550.0%
250.4530.0%
500.2214.7%

Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay using flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound compound

  • Selected cell line

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control95.2%2.5%1.8%0.5%
This compound (10 µM)60.1%25.3%12.4%2.2%
This compound (50 µM)25.7%45.8%25.1%3.4%

Signaling Pathway Analysis

Alkaloids can exert their effects through various signaling pathways.[2] A common pathway involved in cell survival, proliferation, and apoptosis is the PI3K/Akt/mTOR pathway.[2][6] Western blotting can be used to investigate the effect of this compound on the phosphorylation status of key proteins in this pathway.

Protocol: Western Blot for PI3K/Akt/mTOR Pathway

Materials:

  • This compound compound

  • Selected cell line

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation:

Treatmentp-Akt/Akt Ratio (Fold Change)p-mTOR/mTOR Ratio (Fold Change)
Control1.001.00
This compound (10 µM)0.650.58
This compound (50 µM)0.250.21

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action cluster_data_analysis Data Analysis & Interpretation start Start: this compound Compound cell_culture Cell Line Culture start->cell_culture treatment Treat Cells with this compound (Serial Dilutions) cell_culture->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 proliferation_assay BrdU Proliferation Assay ic50->proliferation_assay apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay western_blot Western Blot for Signaling Pathways ic50->western_blot analysis Analyze Proliferation, Apoptosis, and Pathway Modulation proliferation_assay->analysis apoptosis_assay->analysis western_blot->analysis conclusion Conclude Bioactivity of this compound analysis->conclusion

Caption: Workflow for assessing this compound bioactivity.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_pathway This compound This compound Akt Akt This compound->Akt Inhibits? Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Akt->Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of Isthmin-1 (Ism1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isthmin-1 (Ism1) is a secreted protein, identified as an adipokine, that has garnered significant interest for its multifaceted role in metabolic regulation.[1][2][3] Preclinical studies have demonstrated its ability to promote glucose uptake in adipose tissue and skeletal muscle, improve glucose tolerance, and ameliorate hepatic steatosis.[1][4][5] The mechanism of action of Ism1 involves the activation of the PI3K-Akt signaling pathway, a critical cascade in cellular metabolism, independent of the insulin receptor.[1][4] These properties position Ism1 as a potential therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2][5]

These application notes provide a comprehensive overview of the formulation of recombinant Ism1 for in vivo studies, detailed experimental protocols for administration and analysis in mouse models, and a summary of its signaling pathway.

Data Presentation: In Vivo Effects of Recombinant Ism1 Administration

The following tables summarize quantitative data from in vivo studies investigating the effects of exogenously administered recombinant Isthmin-1 in mice.

Table 1: Dose-Response of Recombinant Ism1 on AKT Phosphorylation in Adipose Tissue

Dose of Ism1 (mg/kg)Route of AdministrationMouse ModelTissueTime PointOutcomeReference
0.1Intravenous (I.V.)C57BL/6JiWAT30 minIncreased pAKTS473Jiang et al., 2021[4]
1Intravenous (I.V.)C57BL/6JiWAT30 minIncreased pAKTS473Jiang et al., 2021[4]
5Intravenous (I.V.)C57BL/6JiWAT30 minHighest pAKTS473 responseJiang et al., 2021[4]
10Intravenous (I.V.)C57BL/6JiWAT30 minIncreased pAKTS473Jiang et al., 2021[4]

iWAT: inguinal White Adipose Tissue

Table 2: Time-Course of AKT Phosphorylation Following a Single Dose of Recombinant Ism1 (10 mg/kg, I.V.)

Tissue10 min30 min60 minReference
iWAT -Increased pAKTS473Increased pAKTS473Jiang et al., 2021[4]
Skeletal Muscle -Increased pAKTS473Increased pAKTS473Jiang et al., 2021[4]
BAT Transient induction--Jiang et al., 2021[4]
Liver Transient induction--Jiang et al., 2021[4]

BAT: Brown Adipose Tissue

Signaling Pathway

Isthmin-1 exerts its metabolic effects primarily through the activation of the PI3K-Akt-mTOR signaling pathway.[1][4] Upon binding to its yet-to-be-identified receptor, Ism1 initiates a signaling cascade that is similar to, but independent of, the insulin signaling pathway.[4][6] This activation leads to the downstream phosphorylation of key effector proteins that regulate glucose transport, protein synthesis, and lipid metabolism.

Ism1_Signaling_Pathway Ism1 Isthmin-1 (Ism1) Receptor Unknown Receptor Ism1->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Lipid_Synthesis Lipid Synthesis Akt->Lipid_Synthesis Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Isthmin-1 Signaling Pathway.

Experimental Protocols

Formulation of Recombinant Isthmin-1 for In Vivo Administration

Objective: To prepare a sterile, injectable formulation of recombinant Isthmin-1 protein for administration into mice.

Materials:

  • Lyophilized recombinant mouse Isthmin-1 (His-tagged)[6]

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringe filters (0.22 µm)

  • Sterile syringes and needles (e.g., 30-gauge)

Procedure:

  • Reconstitution: Gently centrifuge the vial of lyophilized recombinant Ism1 to collect the powder at the bottom. Reconstitute the protein in sterile, endotoxin-free PBS to a stock concentration of >1 mg/ml.[4] Mix gently by pipetting up and down; do not vortex.

  • Dilution: Based on the desired final dose and the weight of the mice, calculate the required volume of the Ism1 stock solution. Dilute the stock solution with sterile PBS to the final injection concentration. For example, for a 5 mg/kg dose in a 25g mouse, the total dose is 0.125 mg. If the stock concentration is 1 mg/ml, you would inject 125 µl.

  • Sterilization: It is recommended to filter the final Ism1 solution through a 0.22 µm sterile syringe filter before injection to ensure sterility, especially if the reconstituted protein is stored for any period.

  • Storage: Store the reconstituted Ism1 stock solution in aliquots at -80°C.[4] Avoid repeated freeze-thaw cycles.

In Vivo Administration and Tissue Collection Workflow

Objective: To administer recombinant Isthmin-1 to mice and collect tissues for subsequent analysis of signaling pathway activation.

Animal Model: Male C57BL/6J mice are commonly used. For studies on metabolic dysfunction, mice can be fed a high-fat diet for a specified period to induce obesity.[4]

Workflow Diagram:

InVivo_Workflow Acclimation Animal Acclimation (e.g., mock injections with saline) Dosing Ism1 Administration (e.g., 5 mg/kg, I.V.) Acclimation->Dosing Time_Course Time-Course (e.g., 10, 30, 60 min) Dosing->Time_Course Sacrifice Euthanasia Time_Course->Sacrifice Tissue_Harvest Tissue Collection (iWAT, BAT, Sk. Muscle, Liver) Sacrifice->Tissue_Harvest Analysis Downstream Analysis (e.g., Western Blot for pAKT) Tissue_Harvest->Analysis

References

Application Notes and Protocols: Ismine-induced Wnt Pathway Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including cancer.[4] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is characterized by the accumulation and nuclear translocation of the β-catenin protein.[2][3] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[5][6] Ismine is an indole compound that has been identified as a potential modulator of cellular signaling pathways. While traditionally studied as a monoamine oxidase (MAO) inhibitor, recent interest has emerged in its potential to activate the Wnt signaling pathway. This document provides a comprehensive protocol to assess the activation of the Wnt pathway by this compound.

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression.[2] this compound is hypothesized to activate this pathway, leading to a similar cascade of events.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) This compound->Destruction_Complex Inhibits (Hypothesized) Wnt_Ligand Wnt Ligand FZD_LRP Frizzled/LRP5/6 Wnt_Ligand->FZD_LRP Binds to Dsh Dishevelled (Dvl) FZD_LRP->Dsh Activates Dsh->Destruction_Complex Inhibits beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->beta_Catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_Catenin_cyto->Proteasome Degradation beta_Catenin_nuc β-catenin (nucleus) beta_Catenin_cyto->beta_Catenin_nuc Accumulates and translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Binds to Target_Genes Wnt Target Genes (e.g., Axin2, c-Myc) TCF_LEF->Target_Genes Activates transcription Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, SW480) Ismine_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Ismine_Treatment Luciferase_Assay 3. TCF/LEF Reporter Assay (TOP/FOPflash) Ismine_Treatment->Luciferase_Assay qPCR 4. qPCR for Wnt Target Genes (Axin2, c-Myc) Ismine_Treatment->qPCR Western_Blot 5. Western Blot (β-catenin, active β-catenin) Ismine_Treatment->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Luciferase_Assay->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

References

Application of Potent GSK-3β Inhibitors in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Ismine" did not yield specific results for a compound with that name in the context of neurodegenerative disease research. Therefore, this document focuses on the application of potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a well-established and promising class of compounds for the study and potential treatment of these disorders. The data and protocols presented are based on published research on representative potent GSK-3β inhibitors.

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neurons.[1][2] One of the key enzymes implicated in the pathology of these diseases is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes.[1][3][4] Dysregulation of GSK-3β activity is linked to hallmark pathologies of Alzheimer's disease, including the hyperphosphorylation of tau protein, which forms neurofibrillary tangles, and the processing of amyloid precursor protein, leading to the formation of amyloid-β (Aβ) plaques.[1][5] Consequently, the inhibition of GSK-3β has emerged as a significant therapeutic strategy in neurodegenerative disease research.[1][3][6]

Mechanism of Action and Therapeutic Rationale

Potent GSK-3β inhibitors are being investigated for their neuroprotective effects. Many of these are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to its substrates.[7] The therapeutic rationale for inhibiting GSK-3β in the context of neurodegenerative diseases is multifaceted:

  • Reduction of Tau Hyperphosphorylation: GSK-3β is a primary kinase responsible for the phosphorylation of tau protein.[1] Inhibition of GSK-3β can reduce the abnormal hyperphosphorylation of tau, thereby preventing the formation of neurofibrillary tangles and their associated neuronal toxicity.[7]

  • Modulation of Amyloid-β Production: GSK-3β can influence the processing of amyloid precursor protein (APP). Its inhibition may lead to a decrease in the production of neurotoxic Aβ peptides.[1]

  • Promotion of Neurogenesis: Some GSK-3β inhibitors have been shown to promote neurogenesis, potentially by activating the Wnt/β-catenin signaling pathway.[7]

  • Anti-inflammatory Effects: GSK-3β is involved in inflammatory pathways. Its inhibition can lead to a reduction in neuroinflammation, a common feature of neurodegenerative diseases.[3]

  • Enhancement of Autophagy: GSK-3β has been linked to the regulation of autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[3] Inhibiting GSK-3β may enhance autophagy, aiding in the removal of protein aggregates characteristic of neurodegenerative disorders.

Quantitative Data of a Representative Potent GSK-3β Inhibitor

The following table summarizes the in vitro inhibitory activity of a potent pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, referred to as Compound [I] in a 2025 publication, and compares it with a well-known broad-spectrum kinase inhibitor, staurosporine.[7]

CompoundTargetIC50 (nM)Fold Increase in Potency (vs. Staurosporine)Fold Increase in Potency (vs. Parent Compound)
Compound [I] GSK-3β 0.35 ~12 ~189
StaurosporineGSK-3β~4.21-
Parent CompoundGSK-3β~66.15-1

Table 1: In vitro inhibitory activity of a representative potent GSK-3β inhibitor (Compound [I]) compared to staurosporine and its parent compound. Data extracted from a 2025 BioWorld article.[7]

This potent inhibitor also demonstrated selectivity for GSK-3β over other kinases, though with some activity against GSK-3α, CDK1, CDK2, and CDK5.[7] This polypharmacology could potentially offer synergistic therapeutic effects in Alzheimer's disease.[7]

Detailed Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of a potent GSK-3β inhibitor in the context of neurodegenerative disease research.

In Vitro GSK-3β Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (GSK-3β inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the kinase buffer.

  • In a 96-well plate, add the GSK-3β enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which correlates with kinase activity.

  • Plot the percentage of GSK-3β inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for β-catenin and Phosphorylated Tau in SH-SY5Y Cells

Objective: To assess the effect of the GSK-3β inhibitor on the Wnt/β-catenin pathway and tau phosphorylation in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Test compound (GSK-3β inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-phospho-Tau (e.g., at Ser396 or Ser202/Thr205), anti-total-Tau, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Culture SH-SY5Y cells to ~80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Aβ-Induced Tau Hyperphosphorylation Assay in SH-SY5Y Cells

Objective: To evaluate the ability of the GSK-3β inhibitor to prevent Aβ-induced tau hyperphosphorylation.

Materials:

  • SH-SY5Y cells

  • Aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42)

  • Test compound (GSK-3β inhibitor)

  • Materials for Western blotting (as described above)

Procedure:

  • Seed SH-SY5Y cells and allow them to adhere.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Add aggregated Aβ peptide to the cell culture medium to induce tau hyperphosphorylation.

  • Co-incubate for an additional 24 hours.

  • Harvest the cells and perform Western blot analysis for phosphorylated and total tau as described in Protocol 2.

In Vivo Efficacy in a Zebrafish Model of Alzheimer's Disease

Objective: To assess the in vivo efficacy of the GSK-3β inhibitor in an AlCl3-induced zebrafish model of Alzheimer's disease.[7]

Materials:

  • Wild-type zebrafish larvae (e.g., 3 days post-fertilization)

  • Aluminum chloride (AlCl3) solution

  • Test compound (GSK-3β inhibitor)

  • Donepezil (positive control)[7]

  • Zebrafish housing system

  • Automated tracking system for locomotor activity

Procedure:

  • Induce Alzheimer's-like pathology in zebrafish larvae by exposing them to AlCl3 in the water.

  • Treat the AlCl3-exposed larvae with different concentrations of the test compound or donepezil.

  • After the treatment period (e.g., 4 days), assess the locomotor activity of the larvae using an automated tracking system.

  • Measure parameters such as total swimming distance and velocity.

  • Compare the locomotor activity of the treated groups to the untreated AlCl3-exposed group and a healthy control group.

  • Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

GSK-3β Signaling in Alzheimer's Disease cluster_0 Upstream Regulation cluster_1 GSK-3β cluster_2 Downstream Effects in AD Wnt Wnt Akt Akt Wnt->Akt activates Insulin Insulin Insulin->Akt activates GSK-3β (active) GSK-3β (active) Akt->GSK-3β (active) inhibits (via phosphorylation) GSK-3β (inactive) GSK-3β (inactive) Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β (active)->Tau Hyperphosphorylation promotes β-catenin degradation β-catenin degradation GSK-3β (active)->β-catenin degradation promotes Aβ Production Aβ Production GSK-3β (active)->Aβ Production promotes NFTs NFTs Tau Hyperphosphorylation->NFTs leads to Gene Transcription (reduced) Gene Transcription (reduced) β-catenin degradation->Gene Transcription (reduced) leads to GSK-3β Inhibitor GSK-3β Inhibitor GSK-3β Inhibitor->GSK-3β (active) inhibits

Caption: GSK-3β signaling pathway in Alzheimer's disease.

Experimental Workflow for GSK-3β Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell-based Assays Cell-based Assays Target Engagement Target Engagement Cell-based Assays->Target Engagement IC50 Determination->Cell-based Assays Animal Model Animal Model Target Engagement->Animal Model Behavioral Tests Behavioral Tests Animal Model->Behavioral Tests Efficacy Assessment Efficacy Assessment Behavioral Tests->Efficacy Assessment Compound Synthesis Compound Synthesis Compound Synthesis->Kinase Assay

Caption: Experimental workflow for evaluating a GSK-3β inhibitor.

References

Unraveling the Role of Isthmin 1 (ISM1) in Oncology and the MINE Chemotherapy Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the tool compound "Ismine" in the context of cancer biology did not yield specific results for a compound with that name. It is possible that "this compound" is a novel, less-documented agent or a potential misspelling. However, comprehensive research has identified two closely related and relevant topics in cancer biology: the protein "Isthmin 1" (ISM1) and the chemotherapy regimen "MINE". This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on both of these subjects.

Isthmin 1 (ISM1): A Secreted Protein with Emerging Roles in Cancer

Isthmin 1 (ISM1) is a secreted protein that has recently garnered attention for its potential involvement in cancer development and progression. Emerging evidence suggests that ISM1 may play a significant role in colorectal cancer (CRC).

Application Notes

Mechanism of Action: In colorectal cancer, ISM1 has been found to be significantly overexpressed in both blood and tissue samples of patients, and this overexpression correlates with a poor prognosis.[1] Mechanistically, ISM1 expression is directly regulated by HIF-1α, which binds to a hypoxia response element on the ISM1 promoter.[1] The secreted ISM1 protein then interacts with the Epidermal Growth Factor Receptor (EGFR), promoting the growth and progression of CRC.[1] This interaction appears to be a key driver of the pro-tumorigenic effects of ISM1.

Therapeutic Potential: The discovery of the HIF-1α/ISM1/EGFR axis in colorectal cancer opens up potential new avenues for therapeutic intervention.[1] Targeting this pathway could offer a novel strategy to inhibit CRC progression and metastasis.[1] Further research is needed to fully elucidate the therapeutic potential of targeting ISM1.

Experimental Protocols

Investigating the Role of ISM1 in Cancer Cells:

  • Cell Culture: Human colorectal cancer cell lines can be used to study the functional effects of ISM1. Enforced expression of ISM1 in these cells can be achieved through transfection with an ISM1 expression vector.

  • Functional Assays:

    • Proliferation Assays: To assess the effect of ISM1 on cell growth, proliferation assays such as the MTT or BrdU incorporation assays can be performed.

    • Migration and Invasion Assays: The impact of ISM1 on cell motility can be evaluated using Transwell migration and invasion assays.

  • In Vivo Models: To study the effect of ISM1 on tumor growth in a living organism, xenograft models can be established by subcutaneously injecting ISM1-overexpressing cancer cells into immunodeficient mice. Tumor growth can then be monitored over time.

Signaling Pathway

The signaling pathway involving ISM1 in colorectal cancer can be visualized as a linear cascade initiated by hypoxia.

ISM1_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes ISM1_promoter ISM1 Promoter HIF1a->ISM1_promoter binds to ISM1_gene ISM1 Gene ISM1_promoter->ISM1_gene activates ISM1_protein ISM1 Protein (secreted) ISM1_gene->ISM1_protein expresses EGFR EGFR ISM1_protein->EGFR interacts with Downstream Downstream Signaling (Proliferation, Migration, Invasion) EGFR->Downstream activates

Caption: The HIF-1α/ISM1/EGFR signaling pathway in colorectal cancer.

MINE Chemotherapy Protocol: A Combination Regimen for Non-Hodgkin's Lymphoma

The MINE protocol is a combination chemotherapy regimen used in the treatment of intermediate and high-grade Non-Hodgkin's Lymphoma (NHL). It consists of the following drugs: Mesna, Ifosfamide, Mitoxantrone, and Etoposide.

Application Notes

Therapeutic Use: The MINE protocol has been investigated for its efficacy and toxicity in previously untreated patients with aggressive NHL.[2] Clinical studies have shown it to be an effective treatment, with a notable complete response rate.[2] The overall survival rate for patients who respond to the MINE protocol has been reported to be high.[2]

Toxicity Profile: The side effects of the MINE protocol are generally predictable and manageable.[2] Common toxicities include hematological and gastrointestinal side effects.[2] A significant advantage of this protocol is the low incidence of urothelial toxicity from ifosfamide, which is mitigated by the co-administration of mesna.[2] Cardiac toxicity from mitoxantrone has also been observed to be minimal within standard dosage limits.[2]

Quantitative Data
ParameterResultPatient PopulationReference
Complete Response Rate 56%Previously untreated patients with aggressive NHL[2]
Overall Response Rate 73%Previously untreated patients with aggressive NHL[2]
Overall Survival Rate (for responding patients) 80%Previously untreated patients with aggressive NHL[2]
Experimental Workflow

The administration of the MINE protocol follows a structured workflow to ensure patient safety and therapeutic efficacy.

MINE_Workflow Patient_Selection Patient Selection (Intermediate/High-Grade NHL) Eligibility Eligibility Criteria Check (Age, Organ Function, Performance Status) Patient_Selection->Eligibility Treatment_Initiation Initiation of MINE Protocol Eligibility->Treatment_Initiation Drug_Admin Drug Administration (Mesna, Ifosfamide, Mitoxantrone, Etoposide) Treatment_Initiation->Drug_Admin Toxicity_Monitoring Monitoring for Toxicity (Hematological, Gastrointestinal, etc.) Drug_Admin->Toxicity_Monitoring Response_Assessment Response Assessment (After 2 cycles) Toxicity_Monitoring->Response_Assessment Follow_Up Long-term Follow-up Response_Assessment->Follow_Up

Caption: A simplified workflow for the MINE chemotherapy protocol.

References

Application Notes and Protocols: Ismine Derivatives Synthesis and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ismine is a bioactive Amaryllidaceae alkaloid that has garnered significant interest due to its diverse biological activities, including neuroprotective, antibacterial, antifungal, and cytotoxic effects.[1] Notably, this compound has been identified as an activator of the Wnt signaling pathway, a critical pathway in embryonic development and tissue homeostasis.[1] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer.[2][3] This has spurred efforts to synthesize this compound derivatives to explore and optimize their therapeutic potential.

These application notes provide a detailed overview of the synthesis of this compound and its derivatives, protocols for key biological assays, and an analysis of their structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The chemical synthesis of this compound allows for the generation of derivatives with modified structures, which is crucial for investigating their biological activities and developing potent therapeutic agents. A rapid and efficient four-step synthesis of this compound has been reported, providing a foundation for the creation of various analogs.[1]

General Synthetic Workflow

The synthesis of this compound can be achieved through a convergent strategy involving a key palladium-catalyzed coupling reaction. The general workflow is depicted below.

G A 2-Bromo-4,5-(methylenedioxy)benzoic acid B Amide Intermediate A->B  SOCl2, Methylamine C Phenanthridinone Derivative B->C  Pd Catalyst, Aryl Boronic Acid D N-Aryl Coupled Product C->D  Ring Opening E This compound D->E  Reduction (e.g., LAH)

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[1]

This protocol describes a four-step synthesis of this compound.

Step 1: Amide Formation

  • To a solution of 2-bromo-4,5-(methylenedioxy)benzoic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent and add a solution of methylamine.

  • Stir the reaction overnight at room temperature.

  • Perform an aqueous workup and purify the crude product by column chromatography to yield the amide intermediate.

Step 2: Palladium-Catalyzed Aryl-Aryl and N-Aryl Coupling

  • In a one-pot sequence, combine the amide intermediate, a suitable aryl boronic acid, a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., tri(2-furyl)phosphine) in an appropriate solvent.

  • Add a base (e.g., K2CO3) and heat the mixture under an inert atmosphere.

  • This sequence leads to the formation of a phenanthridine derivative.

Step 3: Lactam Ring Opening

  • The phenanthridinone derivative is subjected to hydrolysis to open the lactam ring, yielding 6-[2-(methylamino)phenyl]benzo[1][4]dioxole-5-carboxylic acid.

Step 4: Reduction to this compound

  • Reduce the carboxylic acid from the previous step using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent (e.g., THF).

  • After the reaction is complete, quench the reaction carefully with water and a base.

  • Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

Structure-Activity Relationship (SAR) of this compound Derivatives

The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, providing insights into the chemical features essential for biological activity. The following table presents hypothetical data for a series of this compound derivatives to illustrate how SAR data is typically presented. The activities are represented as IC50 values against a hypothetical cancer cell line and as EC50 values for Wnt pathway activation.

Compound R1 R2 R3 Anticancer Activity (IC50, µM) Wnt Pathway Activation (EC50, µM)
This compound HHCH2OH15.25.8
1a FHCH2OH8.54.1
1b ClHCH2OH5.12.9
1c OCH3HCH2OH22.49.3
2a HFCH2OH12.76.5
2b HClCH2OH9.85.2
3a HHCOOH> 50> 50
3b HHCH2OAc18.97.4

Note: The data in this table is illustrative and intended to demonstrate the format for presenting SAR data.

Interpretation of SAR Data
  • Substitution on the Phenyl Ring (R1): Introduction of electron-withdrawing groups such as fluorine (Compound 1a) and chlorine (Compound 1b) at the R1 position appears to enhance both anticancer activity and Wnt pathway activation compared to the parent this compound. Conversely, an electron-donating group like methoxy (Compound 1c) reduces activity.

  • Substitution on the Benzodioxole Ring (R2): Modifications at the R2 position with electron-withdrawing groups (Compounds 2a and 2b) show a less pronounced effect on activity compared to substitutions at the R1 position.

  • Modification of the Hydroxymethyl Group (R3): The free hydroxyl group at R3 seems to be crucial for activity. Conversion to a carboxylic acid (Compound 3a) leads to a significant loss of activity, while acetylation (Compound 3b) results in a slight decrease.

This compound and the Wnt Signaling Pathway

This compound has been identified as an activator of the canonical Wnt signaling pathway.[1] This pathway plays a crucial role in cell fate determination, proliferation, and migration. In the "off" state, a destruction complex targets β-catenin for degradation. Upon activation by a Wnt ligand (or an activator like this compound), this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.

G cluster_0 Wnt 'Off' State cluster_1 Wnt 'On' State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_cytoplasm_off β-catenin DestructionComplex->betaCatenin_cytoplasm_off Phosphorylation Proteasome Proteasome betaCatenin_cytoplasm_off->Proteasome Degradation This compound This compound Receptor Frizzled/LRP5/6 This compound->Receptor Activates Dsh Dishevelled (Dsh) Receptor->Dsh DestructionComplex_inhibited Inhibited Destruction Complex Dsh->DestructionComplex_inhibited Inhibits betaCatenin_cytoplasm_on β-catenin (stabilized) betaCatenin_nucleus β-catenin betaCatenin_cytoplasm_on->betaCatenin_nucleus Translocation TCF_LEF TCF/LEF betaCatenin_nucleus->TCF_LEF Binds TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activates Transcription

Caption: The role of this compound in the Wnt signaling pathway.

Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Wnt/β-catenin Reporter Assay (Luciferase Assay)

This assay is used to quantify the activation of the Wnt signaling pathway.

Materials:

  • Cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., HEK293T-TOPflash)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with various concentrations of the this compound derivatives.

  • Incubate for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

The synthetic accessibility of the this compound scaffold provides a valuable platform for the development of novel therapeutic agents. The structure-activity relationship studies, guided by quantitative biological assays, are essential for optimizing the potency and selectivity of this compound derivatives. The role of this compound as a Wnt pathway activator highlights its potential for applications in regenerative medicine and as a tool for studying the intricacies of this critical signaling pathway. Further exploration of the SAR of this compound derivatives will undoubtedly lead to the discovery of new compounds with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Imine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize reaction conditions for imine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming an imine?

A1: Imines are formed from the reaction of a primary amine with an aldehyde or a ketone.[1][2] This reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.[1][3]

Q2: Is the imine formation reaction reversible?

A2: Yes, the formation of an imine is a reversible process.[1][3] The presence of water can hydrolyze the imine back to the starting primary amine and carbonyl compound.[2][3] To favor the formation of the imine product, it is often necessary to remove water from the reaction mixture as it forms.[3]

Q3: What is the role of a catalyst in imine synthesis?

A3: Acid is often used to catalyze the reaction.[2] While the reaction can proceed under neutral conditions, an acid catalyst can increase the reaction rate.[1] However, the reaction generally works with or without a catalyst.[3]

Q4: What are the typical solvents used for imine synthesis?

A4: Alcohols, such as methanol or ethanol, are commonly used solvents for imine synthesis.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield The reaction is at equilibrium and favoring the reactants.Remove water from the reaction as it forms. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
The reactants are not sufficiently reactive.Consider adding an acid catalyst to increase the rate of reaction.[2]
The amine is not a primary amine.Imines are typically formed from primary amines. Ensure you are using a primary amine as a starting material.[1][2]
Product decomposes upon isolation The imine is hydrolyzing back to the starting materials due to the presence of water.Ensure all workup and purification steps are performed under anhydrous conditions. Minimize exposure to atmospheric moisture.
Side reactions are observed Incompatible functional groups are present in the starting materials.Protect sensitive functional groups before carrying out the imine formation.
The reaction temperature is too high.Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side product formation.
Difficulty in purifying the product The product is unstable on silica gel.Consider alternative purification methods such as crystallization or distillation if the product is thermally stable.

Experimental Protocols

General Protocol for Imine Synthesis

This protocol describes a general method for the synthesis of an imine from an aldehyde and a primary amine.

Materials:

  • Aldehyde (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Dehydrating agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or molecular sieves)

  • Optional: Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)

Procedure:

  • To a round-bottom flask, add the aldehyde and the anhydrous solvent.

  • Add the primary amine to the solution.

  • If using, add the acid catalyst to the reaction mixture.

  • Add the dehydrating agent to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Once the reaction is complete, filter off the dehydrating agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as crystallization, distillation, or column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for Imine Synthesis
Parameter Typical Range/Value Notes
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the substrates.
Reaction Time 2 - 16 hoursReaction time can be monitored by TLC or GC-MS.[4]
Solvent Methanol, Ethanol, DichloromethaneThe solvent should be anhydrous.
Catalyst p-TsOH, Acetic Acid (catalytic amount)An acid catalyst can accelerate the reaction but is not always necessary.[3]
Dehydrating Agent Anhydrous Na₂SO₄, MgSO₄, Molecular SievesEssential for driving the equilibrium towards the product.[4]

Mandatory Visualization

Imine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aldehyde/Ketone + Primary Amine ReactionMix Combine Reactants, Solvent, and optional Acid Catalyst Reactants->ReactionMix Solvent Anhydrous Solvent (e.g., Methanol) Solvent->ReactionMix Dehydration Add Dehydrating Agent (e.g., Na₂SO₄) ReactionMix->Dehydration Stir Stir at RT or Heat Dehydration->Stir Filter Filter to remove Dehydrating Agent Stir->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (e.g., Crystallization) Evaporate->Purify Product Pure Imine Purify->Product

Caption: Workflow for a typical imine synthesis experiment.

Imine_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products Carbonyl Carbonyl (Aldehyde/Ketone) Attack Nucleophilic Attack Carbonyl->Attack Amine Primary Amine Amine->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Formation of Tetrahedral Intermediate ProtonTransfer1 Proton Transfer ProtonTransfer2 Protonation of OH Hemiaminal->ProtonTransfer2 Elimination Elimination of Water ProtonTransfer2->Elimination Iminium Iminium Ion Elimination->Iminium Water Water Elimination->Water Deprotonation Deprotonation Iminium->Deprotonation Imine Imine Deprotonation->Imine

Caption: Mechanism of acid-catalyzed imine formation.

References

Technical Support Center: Ismine Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Ismine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the yield of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a crinine-type alkaloid predominantly found in plants belonging to the Amaryllidaceae family. The most commonly cited sources for this compound isolation are species of Galanthus, such as the common snowdrop (Galanthus nivalis), and some species of Crinum and Hippeastrum.[1][2] The concentration of this compound and other alkaloids can vary depending on the plant species, the part of the plant used, the geographical location, and the time of harvest.

Q2: What is the general approach for extracting this compound from plant material?

A2: The most common method for this compound extraction is a conventional acid-base solvent extraction. This technique leverages the basic nature of alkaloids. The general workflow involves:

  • Drying and grinding the plant material to increase the surface area for extraction.

  • Defatting the plant material with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

  • Extracting the alkaloids with a polar solvent, often acidified to convert the alkaloids into their salt form, which are more soluble in the polar solvent.

  • Basifying the acidic extract to convert the alkaloid salts back to their free base form.

  • Extracting the alkaloid free bases into an immiscible organic solvent.

  • Purifying the crude alkaloid extract using chromatographic techniques.[3][4]

Q3: Which plant part typically has the highest concentration of this compound?

A3: For many Amaryllidaceae species, the bulbs are the primary storage organs for alkaloids and generally contain the highest concentrations.[5][6] However, the distribution of specific alkaloids can vary, and it is advisable to perform a preliminary analysis of different plant parts (bulbs, leaves, stems, roots) to determine the optimal source for this compound extraction.

Q4: What are the main challenges in extracting this compound?

A4: The primary challenges include:

  • Low Yield: this compound is often present in low concentrations in the plant material.

  • Complex Matrix: The plant material contains a wide variety of other compounds (other alkaloids, pigments, tannins, etc.) that can interfere with the extraction and purification process.

  • Alkaloid Stability: this compound, like other alkaloids, can be susceptible to degradation under harsh extraction conditions (e.g., high temperatures, extreme pH).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crude Extract Yield 1. Improper Plant Material Preparation: Insufficient drying or coarse grinding of the plant material can limit solvent penetration.Ensure the plant material is thoroughly dried and finely powdered.
2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently extract this compound.Experiment with different solvents and solvent mixtures of varying polarities (e.g., methanol, ethanol, and their aqueous mixtures).
3. Suboptimal Extraction Time/Temperature: Extraction time may be too short, or the temperature may be too low for efficient extraction.Increase the extraction time or temperature. However, be cautious of potential degradation of this compound at high temperatures.
Low Purity of Crude Extract 1. Insufficient Defatting: Residual fats and waxes can co-extract with the alkaloids.Ensure a thorough defatting step with a non-polar solvent like hexane.
2. Co-extraction of Other Compounds: Pigments, tannins, and other polar compounds can be extracted along with the alkaloids.Incorporate a purification step with activated charcoal or perform liquid-liquid partitioning against different pH buffers.
Degradation of this compound 1. High Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can degrade the alkaloid.Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. Consider using extraction techniques that do not require high heat, such as maceration or ultrasonic-assisted extraction.
2. Extreme pH: Highly acidic or alkaline conditions can cause hydrolysis or rearrangement of the alkaloid structure.Carefully control the pH during the acid-base extraction steps. Use milder acids and bases where possible.
Poor Separation During Chromatography 1. Inappropriate Stationary/Mobile Phase: The chosen chromatographic conditions may not be suitable for separating this compound from other co-extracted alkaloids.Screen different solvent systems for Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation before proceeding to column chromatography. Consider using different stationary phases (e.g., alumina, C18).
2. Sample Overload: Overloading the chromatography column can lead to poor separation.Reduce the amount of crude extract loaded onto the column.

Quantitative Data on Alkaloid Yield

Specific quantitative data for this compound yield under varying extraction conditions is limited in the published literature. However, to illustrate the impact of different parameters on alkaloid recovery, the following tables present representative data for crinine-type alkaloids from Amaryllidaceae species, which are structurally related to this compound.

Table 1: Comparison of Extraction Methods for Crinine-Type Alkaloids

Extraction Method Extraction Time Solvent Consumption (per 10g material) Relative Alkaloid Yield (%)
Maceration48 hours200 mL100
Soxhlet Extraction6 hours150 mL125
Ultrasound-Assisted Extraction (UAE)30 minutes80 mL140
Microwave-Assisted Extraction (MAE)10 minutes50 mL155

Note: This data is representative and illustrates general trends. Actual yields will vary depending on the specific plant material and alkaloid.

Table 2: Effect of Solvent on Crinine-Type Alkaloid Yield

Solvent Polarity Index Relative Alkaloid Yield (%)
n-Hexane0.115
Chloroform4.175
Ethyl Acetate4.485
Ethanol4.3100
Methanol5.1110
Water10.240
80% Aqueous Ethanol-120

Note: This data is representative. The optimal solvent will depend on the specific alkaloid profile of the plant material.

Experimental Protocols

Protocol 1: Generalized Acid-Base Extraction of this compound from Galanthus nivalis Bulbs

This protocol is a general method for the extraction of alkaloids from Amaryllidaceae bulbs and may require optimization for maximizing this compound yield.

1. Plant Material Preparation:

  • Freshly collected Galanthus nivalis bulbs should be washed, chopped into small pieces, and then dried in a ventilated oven at 40-50°C until a constant weight is achieved.
  • The dried bulbs are then ground into a fine powder using a mechanical grinder.

2. Defatting:

  • The powdered plant material is macerated in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
  • The hexane is decanted, and the process is repeated twice more to ensure complete removal of lipids. The defatted plant material is then air-dried.

3. Acidic Extraction:

  • The defatted powder is macerated in 2% sulfuric acid (1:10 w/v) for 48 hours at room temperature with continuous stirring.
  • The mixture is then filtered, and the filtrate is collected. The residue is re-extracted with fresh 2% sulfuric acid for another 24 hours.
  • The filtrates are combined.

4. Basification and Extraction of Free Alkaloids:

  • The combined acidic extract is cooled in an ice bath and carefully basified to pH 9-10 with a 25% ammonium hydroxide solution.
  • The basic solution is then transferred to a separatory funnel and extracted three times with an equal volume of chloroform or dichloromethane.
  • The organic layers are combined.

5. Concentration and Purification:

  • The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude alkaloid extract.
  • The crude extract can be further purified by column chromatography on silica gel or alumina, using a gradient of chloroform and methanol as the mobile phase. Fractions are collected and monitored by TLC to isolate this compound.

Visualizations

Biosynthetic Pathway of Crinine-Type Alkaloids

Crinine-Type Alkaloid Biosynthesis cluster_0 Core Amaryllidaceae Alkaloid Pathway cluster_1 Crinine Skeleton Formation cluster_2 Late-Stage Modifications L-Phenylalanine L-Phenylalanine 3,4-DHBA 3,4-Dihydroxy- benzaldehyde L-Phenylalanine->3,4-DHBA Phenylpropanoid Pathway Norbelladine Norbelladine 3,4-DHBA->Norbelladine L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine Decarboxylase Tyramine->Norbelladine 4'-O-methylnorbelladine 4'-O-methylnorbelladine Norbelladine->4'-O-methylnorbelladine N4OMT Cyclohexadienone Intermediate Cyclohexadienone Intermediate 4'-O-methylnorbelladine->Cyclohexadienone Intermediate para-para' Phenolic Coupling (CYP96T1) Crinine Skeleton Crinine Skeleton Cyclohexadienone Intermediate->Crinine Skeleton Intramolecular Michael Addition This compound This compound Crinine Skeleton->this compound Hydroxylation, Methylation, Reduction etc. Other Crinine Alkaloids Other Crinine Alkaloids Crinine Skeleton->Other Crinine Alkaloids Various Enzymatic Steps

Caption: Generalized biosynthetic pathway of crinine-type alkaloids, including this compound.

Experimental Workflow for this compound Extraction

This compound Extraction Workflow start Start: Galanthus nivalis Bulbs prep Drying and Grinding start->prep defat Defatting with n-Hexane prep->defat acid_ext Acidic Extraction (2% H2SO4) defat->acid_ext filtrate Acidic Filtrate acid_ext->filtrate basify Basification (NH4OH to pH 9-10) filtrate->basify l_l_ext Liquid-Liquid Extraction (Chloroform) basify->l_l_ext org_phase Organic Phase l_l_ext->org_phase dry_conc Drying and Concentration org_phase->dry_conc crude Crude Alkaloid Extract dry_conc->crude purify Column Chromatography crude->purify This compound Pure this compound purify->this compound

Caption: Step-by-step workflow for the extraction and purification of this compound.

References

Ismine stability testing and degradation product analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ismine Stability & Degradation Technical Support Center

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing and degradation product analysis of this compound.

Frequently Asked Questions (FAQs)

How should I begin assessing the stability of a new drug substance like this compound?

The initial assessment of this compound's stability should begin with forced degradation (or stress testing) studies. These studies are mandated by ICH guidelines (Q1A(R2)) and are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods.[1][2][3] The goal is to induce a target degradation of 5-20% to ensure that degradation products are generated at a sufficient level for detection and characterization without completely destroying the drug substance.[1][4][5]

Key stress conditions to investigate include:

  • Hydrolysis: Across a wide pH range (e.g., pH 2, 7, and 10).

  • Oxidation: Typically using hydrogen peroxide.

  • Photolysis: Exposure to a combination of UV and visible light.[6]

  • Thermal: At elevated temperatures (e.g., 60°C).[5]

What are the recommended conditions for performing forced degradation studies on this compound?

Forced degradation studies help to understand the chemical breakdown pathways of a drug.[1] The conditions below are typical starting points and should be adjusted to achieve the target 5-20% degradation.[5]

Experimental Protocol: Forced Degradation of this compound

  • Preparation: Prepare stock solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Add 0.1 N HCl to the this compound stock solution. Heat at 60°C for 48 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Add 0.1 N NaOH to the this compound stock solution. Keep at room temperature for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the this compound stock solution. Keep at room temperature for 12 hours.

  • Thermal Degradation: Store the solid this compound drug substance in an oven at 60°C for 7 days. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid this compound drug substance to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV energy.[6] A control sample should be stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Data Presentation: Summary of this compound Forced Degradation Results

Stress ConditionParameters% this compound DegradedMajor Degradant(s) Formed
Acid Hydrolysis 0.1 N HCl, 60°C, 48h12.5%Degradant A
Base Hydrolysis 0.1 N NaOH, RT, 24h18.2%Degradant A
Oxidation 3% H₂O₂, RT, 12h8.5%Degradant B
Thermal 60°C, 7 days (solid)3.1%Minor unidentified peaks
Photolytic 1.2 million lux-hr1.5%No significant degradation

Workflow for this compound forced degradation studies.

What are the likely degradation pathways for this compound?

Given that this compound is susceptible to acid/base hydrolysis and oxidation, the degradation pathways likely involve common reactions targeting susceptible functional groups. Hydrolysis is a prevalent degradation pathway for drugs containing esters, amides, lactams, or lactones.[7][8][9] Oxidation is common for substances that can undergo autoxidation or react with peroxides.[10]

  • Hydrolytic Pathway: The formation of "Degradant A" under both acidic and basic conditions suggests the cleavage of a hydrolytically labile group, such as an ester or amide linkage. For example, the hydrolysis of an ester would yield a carboxylic acid and an alcohol.[7][11]

  • Oxidative Pathway: The formation of "Degradant B" in the presence of hydrogen peroxide points to an oxidative process. This could involve the formation of N-oxides, hydroxylation of aromatic rings, or other oxidative reactions.

Potential degradation pathways of this compound.

My HPLC chromatogram shows significant peak tailing for this compound. How can I fix this?

Peak tailing is a common issue in HPLC and can compromise resolution and integration. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds and active silanol groups on the column.

Troubleshooting Guide: HPLC Peak Tailing

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound. For basic analytes, operating at a low pH (2-3) ensures the analyte is fully protonated, while a high pH (8-10) may be needed if operating in the neutral form. An incorrect pH can lead to poor peak shape.[12]

  • Adjust Buffer Concentration: If using a buffer, its concentration might be too low to effectively control the mobile phase pH at the column surface. Try increasing the buffer concentration (e.g., from 10mM to 25mM).

  • Use a Different Column: If peak tailing persists, the column itself may be the issue. The stationary phase may have exposed silanol groups. Consider switching to a column with high-purity silica or one that is end-capped to minimize these interactions.

  • Check for Column Contamination: A contaminated guard column or analytical column can cause peak shape issues.[13] Try replacing the guard column first. If that doesn't work, try flushing the analytical column with a strong solvent or replacing it.[12]

  • Rule out Overload: Injecting too much sample can lead to column overload and peak tailing.[14][15] Try reducing the injection volume or sample concentration to see if the peak shape improves.

Decision tree for resolving HPLC peak tailing.

My mass balance calculation is consistently below 95%. What does this indicate?

Mass balance is the process of accounting for the parent drug by summing its remaining amount and all its degradation products.[16][17] A good mass balance, typically between 95-105%, demonstrates that the analytical method is stability-indicating and that all major degradation products are being detected.[18]

A mass balance below 95% suggests potential issues:

  • Non-Chromophoric Degradants: One or more degradation products may lack a UV chromophore, making them invisible to the UV detector. Try using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to screen for additional degradants.

  • Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis.

  • Poor Peak Resolution: A degradant peak may be co-eluting with the parent drug peak or other peaks, leading to inaccurate quantification.

  • Incorrect Response Factors: The calculation assumes a relative response factor (RRF) of 1.0 for the degradants. If a degradant has a significantly different molar absorptivity, this will lead to an inaccurate mass balance. Determine the RRF for major degradants to improve accuracy.

  • Precipitation: The drug or its degradants may have precipitated out of the sample solution. Ensure complete dissolution before injection.

Mass Balance Calculation Formula: Mass Balance (%) = [% Assay of this compound] + [Σ % of all Degradation Products][16]

References

Technical Support Center: Overcoming Ismine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with Ismine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a bioactive small molecule belonging to the biphenyl class of compounds.[1] Its largely non-polar structure contributes to low solubility in water-based solutions, such as physiological buffers and cell culture media. This poor aqueous solubility can lead to several experimental challenges, including precipitation, inaccurate concentration measurements, and reduced bioavailability in biological assays.

Q2: I dissolved this compound in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?

This common phenomenon is known as "solvent-shifting" precipitation. While this compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its introduction into a predominantly aqueous environment can cause it to rapidly fall out of solution. To avoid this, it is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is kept to a minimum, typically below 0.5% (v/v) for cell-based assays to prevent cytotoxicity.[2][3]

Q3: Can I use heat or sonication to dissolve this compound in my aqueous buffer?

Gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of this compound.[4] However, if the compound precipitates as the solution cools to ambient temperature, it indicates that the solution was supersaturated and is not stable. These methods are most effective when used to facilitate the initial dissolving of this compound in a co-solvent before further dilution into the final aqueous buffer.

Q4: How does pH affect the solubility of this compound?

The solubility of compounds containing amine groups, like this compound, can be highly dependent on pH.[4][5] In acidic conditions (lower pH), the amine group can become protonated, increasing its polarity and enhancing its solubility in aqueous solutions. Conversely, in neutral or alkaline conditions (higher pH), the amine group is typically in its less soluble, non-ionized form.

Q5: What is the recommended method for preparing this compound solutions for biological experiments?

The recommended approach involves creating a concentrated stock solution in an appropriate organic solvent, followed by serial dilution into the final aqueous buffer. This method helps to maintain the compound's solubility and ensures accurate final concentrations for your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has inherently low aqueous solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol first.[4][6]
Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of organic co-solvent in the final solution is too high.Decrease the final working concentration of this compound. Prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer, thereby lowering the final co-solvent percentage.[3]
The this compound solution is initially clear but becomes cloudy or shows precipitation over time. The solution is supersaturated and thermodynamically unstable. The compound may be degrading.Prepare fresh solutions immediately before use. If possible, determine the thermodynamic solubility to establish a stable concentration range.
Inconsistent results in biological assays. Precipitation of this compound in the assay medium is leading to variable effective concentrations. The organic solvent (e.g., DMSO) is affecting the biological system at the concentration used.Visually inspect assay plates for any signs of precipitation. Filter the final working solution through a 0.22 µm syringe filter.[4] Run a vehicle control with the same final concentration of the organic solvent to assess its effect on the assay.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), analytical grade[7]

  • Ethanol (200 proof), analytical grade

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the target concentration (e.g., 10 mM).

  • Cap the tube securely and vortex the mixture for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[4]

  • Visually inspect the solution to ensure all solid has dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working this compound Solution in Aqueous Buffer

Objective: To dilute the concentrated this compound stock solution into an aqueous buffer for experimental use.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium), pre-warmed to the experimental temperature.

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Determine the volume of the stock solution required to achieve the final desired working concentration.

  • While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[4]

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Visually inspect the final working solution to confirm it is clear and free of any precipitate.

  • Use the freshly prepared working solution immediately for your experiment.

Quantitative Data Summary

The following tables provide illustrative solubility data for this compound in common solvents and at different pH values. Note: This data is representative and should be confirmed experimentally.

Table 1: this compound Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
Water< 0.1< 0.39
PBS (pH 7.4)< 0.1< 0.39
DMSO> 50> 194
Ethanol~20~78
Methanol~15~58

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C

pHSolubility (µg/mL)Molar Solubility (µM)
5.050194
6.01558
7.027.8
7.4< 1< 3.9
8.0< 1< 3.9

Visualizations

Ismine_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Ismine_Powder This compound Powder Vortex_Sonication Vortex / Sonicate Ismine_Powder->Vortex_Sonication Organic_Solvent Organic Solvent (DMSO or Ethanol) Organic_Solvent->Vortex_Sonication Stock_Solution Concentrated Stock Solution Vortex_Sonication->Stock_Solution Dilution Dilute Dropwise while Vortexing Stock_Solution->Dilution Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Dilution Working_Solution Final Working Solution Dilution->Working_Solution Biological_Assay Biological_Assay Working_Solution->Biological_Assay Immediate Use

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Logic Start Attempt to Dissolve this compound Precipitation Precipitation Occurs? Start->Precipitation Clear_Solution Clear Solution Precipitation->Clear_Solution No Use_CoSolvent Use Co-solvent (DMSO/Ethanol) Precipitation->Use_CoSolvent Yes Use_Immediately Use Solution Immediately Clear_Solution->Use_Immediately Check_Concentration Lower Final Concentration Use_CoSolvent->Check_Concentration Adjust_pH Adjust pH (if applicable) Check_Concentration->Adjust_pH Adjust_pH->Clear_Solution

Caption: Troubleshooting flowchart for this compound precipitation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ismine or related pyrrolizidine alkaloids in cytotoxicity assays. Given that "this compound" may be a less common designation, this guide focuses on the broader class of pyrrolizidine alkaloids, to which this compound likely belongs, and addresses common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-related cytotoxicity?

A1: this compound and related pyrrolizidine alkaloids (PAs) primarily induce cytotoxicity through a multi-faceted mechanism involving metabolic activation.[1] The parent compound is often inactive, requiring metabolic conversion by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites.[1][2] These metabolites can then induce cellular damage through:

  • Mitochondria-Mediated Apoptosis: The reactive metabolites can trigger the intrinsic apoptotic pathway by generating excessive reactive oxygen species (ROS), altering the mitochondrial membrane potential, and leading to the release of cytochrome c.[3] This culminates in the activation of caspase-3 and caspase-9, executing programmed cell death.[3]

  • Cell Cycle Arrest: Some related compounds, like Mimosine, can cause cell cycle arrest, typically in the G1 or S phase, by interfering with DNA replication.[4][5][6][7] This is often achieved by chelating essential metal ions required for enzymes involved in DNA synthesis.[5]

  • DNA Damage: The reactive metabolites of PAs can form adducts with DNA, leading to genotoxicity and contributing to cytotoxicity.[1]

Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?

A2: High variability in cytotoxicity assays is a common issue.[8] Several factors can contribute to this:

  • Compound Stability and Solubility: Pyrrolizidine alkaloids can have limited stability and solubility in cell culture media.[9][10][11] Precipitation or degradation of the compound over the course of the experiment will lead to inconsistent concentrations and variable results.

  • Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact the final readout of viability assays.[12]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound can introduce significant variability.[8][12]

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.

  • Assay-Specific Issues: For example, in MTT assays, the final formazan product can be influenced by various factors, and complete solubilization is crucial.

Q3: My positive and negative controls are not behaving as expected. What should I do?

A3: Proper functioning of controls is critical for data interpretation. If your controls are failing, consider the following:

  • Negative Control (Vehicle): If the vehicle control shows significant cytotoxicity, the solvent itself may be toxic at the concentration used. It is crucial to determine the maximum non-toxic concentration of the vehicle (e.g., DMSO).

  • Positive Control: If the positive control for cytotoxicity (e.g., a known cytotoxic drug or high concentration of a detergent) is not showing the expected level of cell death, it could indicate a problem with the cells (e.g., high passage number leading to resistance), the positive control reagent itself, or the assay readout.[13]

Q4: How can I differentiate between on-target cytotoxic effects and non-specific or off-target effects?

A4: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results.[14][15][16]

  • Dose-Response Curve: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve could indicate non-specific toxicity.

  • Multiple Assays: Employing multiple cytotoxicity assays that measure different cellular parameters (e.g., membrane integrity, metabolic activity, apoptosis markers) can provide a more comprehensive picture of the mechanism of cell death.[17]

  • Time-Course Experiments: Evaluating cytotoxicity at different time points can help to understand the kinetics of the cellular response.

  • Rescue Experiments: If the hypothesized target is known, attempting to "rescue" the cells from cytotoxicity by overexpressing the target or using a competitive inhibitor can provide strong evidence for an on-target effect.

Troubleshooting Guides

Table 1: Troubleshooting High Variability in Cytotoxicity Assays
Observed Problem Potential Cause Recommended Solution
High standard deviation between replicate wells.[8]Inconsistent cell seeding.[12]Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and practice consistent technique.
Pipetting errors with the compound.[12]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound precipitation.[18]Visually inspect the wells for precipitate. Test the solubility of this compound in the cell culture medium at the highest concentration used. Consider using a different solvent or a lower concentration.
Assay-specific variability (e.g., MTT).Ensure complete solubilization of the formazan product. Optimize incubation times for both the compound and the assay reagent.
Table 2: Troubleshooting Control Failures
Observed Problem Potential Cause Recommended Solution
High cytotoxicity in the vehicle control.Solvent (e.g., DMSO) concentration is too high.Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration.
Contamination of the vehicle stock.Use fresh, sterile vehicle for each experiment.
Positive control shows low cytotoxicity.Cells are resistant (e.g., high passage number).Use cells with a lower passage number. Ensure the cell line is appropriate for the chosen positive control.
Inactive positive control reagent.Prepare a fresh stock of the positive control. Verify its activity on a sensitive cell line.
Incorrect assay endpoint.Ensure the assay is being read at the appropriate time point to detect the effects of the positive control.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20][21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[22][23]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®) and express the results as fold change relative to the vehicle control.

Visualizations

Signaling Pathway: this compound-Induced Apoptosis

Ismine_Apoptosis_Pathway This compound This compound (Pyrrolizidine Alkaloid) Metabolic_Activation Metabolic Activation (Cytochrome P450) This compound->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites ROS Increased ROS Production Reactive_Metabolites->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Troubleshooting_Workflow Start Start: Inconsistent Results Check_Controls Review Controls (Positive & Negative) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Controls Troubleshoot Controls: - New Reagents - Check Cell Passage Controls_OK->Troubleshoot_Controls No Check_Variability Assess Well-to-Well Variability Controls_OK->Check_Variability Yes Troubleshoot_Controls->Check_Controls Variability_High High Variability? Check_Variability->Variability_High Optimize_Technique Optimize Technique: - Pipetting - Cell Seeding - Avoid Edge Effects Variability_High->Optimize_Technique Yes Check_Compound Investigate Compound: - Solubility - Stability Variability_High->Check_Compound No Optimize_Technique->Check_Variability Compound_Issue Issue Found? Check_Compound->Compound_Issue Modify_Protocol Modify Protocol: - Change Solvent - Adjust Concentration Compound_Issue->Modify_Protocol Yes End Consistent Results Compound_Issue->End No Modify_Protocol->Check_Compound On_vs_Off_Target Observed_Cytotoxicity Observed Cytotoxicity Is_It_Specific Is the effect specific? Observed_Cytotoxicity->Is_It_Specific On_Target On-Target Effect Is_It_Specific->On_Target Yes Off_Target Off-Target Effect Is_It_Specific->Off_Target No Evidence_On Evidence for On-Target: - Potent IC50 - Steep Dose-Response - Rescue Possible On_Target->Evidence_On Evidence_Off Indicators of Off-Target: - Weak IC50 - Shallow Dose-Response - Multiple Assays Diverge Off_Target->Evidence_Off

References

Technical Support Center: Synthesis of Phenanthridine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of phenanthridine alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of phenanthridine alkaloids, offering potential causes and solutions in a question-and-answer format.

General Issues

Q1: My overall yield for the multi-step synthesis of a phenanthridine alkaloid is consistently low. What are the common factors to investigate?

A1: Low overall yields in multi-step syntheses can be attributed to several factors. A systematic evaluation of each step is crucial. Key areas to focus on include:

  • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and anhydrous. Moisture can quench reagents and inhibit reactions, particularly those that are water-sensitive.

  • Inert Atmosphere: Many reactions in phenanthridine synthesis, especially those involving transition metal catalysts like palladium, are sensitive to oxygen. It is critical to maintain a strict inert atmosphere using nitrogen or argon.

  • Reaction Monitoring: Closely monitor the progress of each step using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). This helps in identifying incomplete reactions or the formation of side products.

  • Purification Losses: Product loss during aqueous workup and chromatographic purification is a common source of diminished yield. Optimize your purification strategy at each stage to minimize these losses.

  • Intermediate Stability: Some synthetic intermediates may be unstable and prone to decomposition. It is often advisable to use them immediately in the subsequent step without prolonged storage.

Q2: I am having difficulty purifying my phenanthridine alkaloid product. What are the recommended purification techniques?

A2: The purification of phenanthridine alkaloids, which are often basic, can be challenging. Several chromatographic techniques can be employed:

  • Flash Column Chromatography: This is the most common method. Silica gel is a frequently used stationary phase; however, due to the basic nature of alkaloids, trailing of spots and poor separation can occur. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. Alternatively, basic alumina can be a more suitable stationary phase.

  • Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be an effective method.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase preparative HPLC is often the method of choice.

  • Countercurrent Chromatography (CCC): This liquid-liquid partition chromatography technique is highly effective for the separation and purification of natural products like alkaloids, as it avoids solid adsorbents that can cause irreversible adsorption or decomposition of the sample.

Method-Specific Troubleshooting

This section focuses on issues related to specific synthetic methodologies for constructing the phenanthridine core.

Q3: My Morgan-Walls (or Bischler-Napieralski type) reaction is giving a very low yield or no product. What are the likely causes?

A3: The Morgan-Walls reaction and related dehydrative cyclizations of N-acyl-2-aminobiphenyls are powerful methods for phenanthridine synthesis, but they are prone to certain issues:

  • Deactivated Aromatic Ring: These reactions are intramolecular electrophilic aromatic substitutions. If the aromatic ring undergoing cyclization bears electron-withdrawing groups, the reaction will be significantly slower or may not proceed at all. The presence of electron-donating groups on this ring is highly favorable.

  • Insufficiently Strong Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficient. In such cases, stronger conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or modern, milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base, may be required.[1]

  • Inappropriate Reaction Temperature: These reactions often require elevated temperatures to proceed. If the temperature is too low, the reaction may be sluggish or not initiate. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry by-products. Careful temperature control and monitoring are essential.

  • Formation of Side Products: A common side reaction is the formation of styrenes via a retro-Ritter type reaction, especially when nitrilium ion intermediates are involved.[2] This can be minimized by using milder reagents or by using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[2]

Troubleshooting Workflow for Low-Yielding Morgan-Walls/Bischler-Napieralski Reactions

G start Low or No Product check_substrate Is the aromatic ring electron-rich? start->check_substrate check_reagent Is the dehydrating agent strong enough? check_substrate->check_reagent Yes solution_substrate Consider a different synthetic route or add activating groups. check_substrate->solution_substrate No check_conditions Are the reaction temperature and time optimized? check_reagent->check_conditions Yes solution_reagent Use a stronger dehydrating agent (e.g., P₂O₅/POCl₃) or a milder, more modern reagent (e.g., Tf₂O). check_reagent->solution_reagent No check_side_products Are there significant side products (e.g., styrenes)? check_conditions->check_side_products Yes solution_conditions Gradually increase temperature and monitor by TLC. Consider using a higher boiling solvent. check_conditions->solution_conditions No solution_side_products Use milder reagents (e.g., oxalyl chloride) or use the corresponding nitrile as a solvent. check_side_products->solution_side_products Yes G cluster_0 Reaction Setup cluster_1 Workup and Purification setup1 Combine arylated picolinamide, Pd(OAc)₂, PhI(OAc)₂, and Cu(OAc)₂ in a vial. setup2 Add anhydrous toluene. setup1->setup2 setup3 Seal the vial and heat at 120 °C for 24h. setup2->setup3 workup1 Cool to room temperature. setup3->workup1 workup2 Filter through celite. workup1->workup2 workup3 Concentrate the filtrate. workup2->workup3 purify Purify by flash column chromatography. workup3->purify

References

Technical Support Center: Ismine and Related Compound Degradation Under Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific literature on the degradation pathways of "ismine" is limited, this technical support center addresses the broader, closely related, and well-researched area of imine-containing compounds and polyamine degradation in plants under abiotic stress. The principles, protocols, and troubleshooting guides provided here are applicable to researchers studying the stability and catabolism of these nitrogenous compounds in response to environmental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary abiotic stresses that induce the degradation of imines and polyamines in plants?

A1: The primary abiotic stresses that trigger the degradation of imine-containing compounds and polyamines include drought, salinity, extreme temperatures (cold and heat), oxidative stress, and UV radiation.[1][2][3] These stressors disrupt normal cellular homeostasis, leading to the production of reactive oxygen species (ROS) and signaling molecules that can initiate the catabolism of these compounds.[2][4]

Q2: What are the major enzymatic pathways involved in polyamine degradation under stress?

A2: The degradation of polyamines is primarily mediated by two classes of enzymes: polyamine oxidases (PAOs) and diamine oxidases (DAOs). These enzymes catalyze the oxidative deamination of polyamines, leading to the production of aminoaldehydes, hydrogen peroxide (H₂O₂), and other downstream metabolites. The activity of these enzymes is often upregulated under stress conditions.

Q3: What are the expected degradation products of imine-containing compounds under hydrolytic stress?

A3: Under acidic or alkaline hydrolytic stress, the primary degradation pathway for many imine-containing compounds, such as sulfonamides, is the cleavage of the imine or related bonds (e.g., S-N bond in sulfonamides).[5] This typically results in the formation of the corresponding amine and carbonyl compounds. The rate of hydrolysis is often pH-dependent.[6]

Q4: How can I differentiate between enzymatic and non-enzymatic degradation of my compound of interest in plant extracts?

A4: To differentiate between enzymatic and non-enzymatic degradation, you can perform control experiments. One common approach is to heat-inactivate the plant extract (e.g., by boiling) to denature the enzymes. If degradation still occurs in the heat-inactivated extract, it is likely due to non-enzymatic processes like hydrolysis or oxidation. Comparing the degradation rate in the active versus the inactivated extract will reveal the contribution of enzymatic activity.

Q5: My analytical chromatogram shows multiple unexpected peaks after stress testing. What could be the cause?

A5: The appearance of multiple unexpected peaks in your chromatogram after stress testing can be due to several factors:

  • Secondary degradation: Primary degradation products may be unstable and undergo further breakdown.[5]

  • Matrix effects: Components of the plant extract could be reacting with your compound of interest or its degradation products.

  • Incomplete chromatographic separation: Your analytical method may not be adequately resolving all the compounds in the complex mixture.[5]

  • Contamination: Contaminants introduced during sample preparation can also lead to extra peaks.

Troubleshooting Guides

Issue 1: Inconsistent Quantification of this compound/Polyamine Degradation Products

Possible Cause: Inconsistent extraction efficiency or sample degradation during preparation.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Ensure the polarity of your extraction solvent is appropriate for your compound of interest and its degradation products. Test a range of solvents (e.g., methanol, ethanol, acetonitrile, and buffered solutions) to find the one that provides the highest and most consistent recovery.

  • Incorporate an Internal Standard: The use of a deuterated internal standard, such as Myosmine-d4 for myosmine analysis, can correct for variations in sample preparation and instrument response, leading to more accurate quantification.[7]

  • Minimize Sample Degradation: Keep samples on ice throughout the extraction process and analyze them as quickly as possible. If storage is necessary, store extracts at -80°C to minimize degradation.[6] Consider adding antioxidants to the extraction buffer if oxidative degradation is suspected.

Issue 2: Low or No Detectable Degradation of the Target Compound After Stress Induction

Possible Cause: Insufficient stress application or insensitive detection method.

Troubleshooting Steps:

  • Verify Stress Induction: Confirm that the applied stress was sufficient to elicit a physiological response in the plants. Measure common stress markers such as proline content, electrolyte leakage, or the expression of stress-responsive genes.

  • Increase Stress Intensity or Duration: If the initial stress was insufficient, gradually increase the intensity (e.g., higher salt concentration) or duration of the stress treatment.[5]

  • Enhance Detection Sensitivity: If you are using HPLC-UV, consider switching to a more sensitive detector like a fluorescence detector (for fluorescent compounds) or a mass spectrometer (MS).[8] For MS-based methods, optimize the ionization source and fragmentation parameters to enhance the signal for your target analytes.

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Analog under Abiotic Stress Conditions

This protocol outlines a general procedure for subjecting a compound to various stress conditions to identify potential degradation pathways.

Materials:

  • This compound analog or compound of interest

  • 0.1 M HCl

  • 0.1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Purified water

  • Temperature-controlled incubator

  • UV lamp (for photolytic stress)

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

  • Incubation: Incubate the stress samples for a defined period (e.g., 24 hours), taking time points at regular intervals (e.g., 0, 4, 8, 12, 24 hours).[5]

  • Sample Analysis: At each time point, withdraw an aliquot. Neutralize the acid and base samples. Dilute all samples with the mobile phase to an appropriate concentration for HPLC-MS analysis.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Use the MS data to tentatively identify the structures of the degradation products.

Protocol 2: Quantification of Polyamines in Plant Tissue Under Drought Stress

Materials:

  • Plant tissue (control and drought-stressed)

  • Liquid nitrogen

  • 5% (v/v) Perchloric acid (PCA)

  • Dansyl chloride

  • Saturated sodium carbonate

  • Proline

  • Toluene

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

  • Extraction: Homogenize the powdered tissue in cold 5% PCA.

  • Dansylation:

    • To an aliquot of the supernatant, add dansyl chloride, saturated sodium carbonate, and proline.

    • Incubate the mixture in the dark.

  • Extraction of Dansylated Polyamines: Add toluene to the reaction mixture, vortex, and centrifuge. Collect the upper toluene phase containing the dansylated polyamines.

  • HPLC Analysis: Inject an aliquot of the toluene phase into an HPLC system equipped with a C18 column and a fluorescence detector.

  • Quantification: Quantify the polyamines by comparing their peak areas to those of known standards.

Data Presentation

Table 1: Hypothetical Degradation of Compound 'X' under Various Stress Conditions

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C)2415.2Hydrolyzed Amine, Carbonyl Compound
0.1 M NaOH (60°C)245.8Hydrolyzed Amine, Carboxylate
30% H₂O₂ (RT)2445.7Oxidized Ring, N-oxide
Heat (80°C)4880.1Isomerized Product
UV Light (254 nm)1262.5Photodimer, Ring Cleavage Product

Table 2: Polyamine Content in Wheat Seedlings under Drought Stress

TreatmentPutrescine (nmol/g FW)Spermidine (nmol/g FW)Spermine (nmol/g FW)
Control120 ± 1585 ± 1040 ± 5
Drought (7 days)250 ± 20110 ± 1255 ± 8

Visualizations

Stress_Induced_Degradation_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) ROS_Production Reactive Oxygen Species (ROS) Production Abiotic_Stress->ROS_Production Signaling_Cascade Stress Signaling Cascade (e.g., ABA signaling) Abiotic_Stress->Signaling_Cascade ROS_Production->Signaling_Cascade Gene_Upregulation Upregulation of Degradation Enzyme Genes (e.g., PAO, DAO) Signaling_Cascade->Gene_Upregulation Enzyme_Synthesis Synthesis of Degradation Enzymes Gene_Upregulation->Enzyme_Synthesis Degradation Enzymatic Degradation Enzyme_Synthesis->Degradation Polyamines Polyamines / Imines Polyamines->Degradation Degradation_Products Degradation Products (e.g., H2O2, Aminoaldehydes) Degradation->Degradation_Products

Caption: Stress-induced signaling leading to enzymatic degradation.

Experimental_Workflow Stress_Induction 1. Stress Induction on Plant Material Sample_Collection 2. Sample Collection & Flash Freezing Stress_Induction->Sample_Collection Extraction 3. Extraction of Metabolites Sample_Collection->Extraction Derivatization 4. Derivatization (Optional) Extraction->Derivatization Analysis 5. LC-MS/MS or HPLC Analysis Derivatization->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing Interpretation 7. Pathway Interpretation Data_Processing->Interpretation Troubleshooting_Tree Problem Inconsistent Results? Check_Extraction Check Extraction Efficiency Problem->Check_Extraction Yes Check_Stability Assess Sample Stability Problem->Check_Stability Low_Signal Low Signal? Problem->Low_Signal No Use_IS Use Internal Standard Check_Extraction->Use_IS Optimize_Storage Optimize Storage (e.g., -80°C) Check_Stability->Optimize_Storage Check_Method Check Analytical Method Sensitivity Low_Signal->Check_Method Yes Check_Concentration Verify Sample Concentration Low_Signal->Check_Concentration Interpretation Interpretation Optimize_MS Optimize MS Parameters Check_Method->Optimize_MS Concentrate_Sample Concentrate Sample Check_Concentration->Concentrate_Sample

References

Strategies to minimize Ismine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ismine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: this compound in solution is susceptible to several factors that can lead to its degradation. The primary environmental factors of concern are:

  • pH: this compound contains an imine-like functional group which is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] The optimal pH for stability needs to be determined experimentally, but deviations from a neutral pH range are likely to accelerate degradation.

  • Temperature: Elevated temperatures can increase the rate of hydrolytic and oxidative degradation.[3][4] While some imines can be stable at higher temperatures in anhydrous conditions, the presence of water in solution makes them more susceptible to heat-induced degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.[5][6][7][8] It is crucial to protect this compound solutions from light to prevent the formation of photodegradation products.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the this compound molecule.[9][10] This is a common degradation pathway for molecules with electron-rich functional groups.

Q2: What is the optimal pH range for storing this compound solutions?

A2: While the exact optimal pH for this compound is not definitively established in the provided search results, general knowledge of imine chemistry suggests that a pH range of 6.5 to 7.5 is a good starting point for minimizing hydrolytic degradation.[11] Extreme pH values, both acidic (below pH 4) and alkaline (above pH 8), are likely to significantly increase the rate of hydrolysis.[1][11] It is strongly recommended to perform a pH stability study to determine the specific optimal pH for your experimental conditions.

Q3: How should I store my this compound stock solutions?

A3: For long-term storage, this compound stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO, and stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[11] For short-term use, solutions can be stored at -20°C.[11] All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[8][12]

Q4: Can I use antioxidants to prevent this compound degradation?

A4: If oxidative degradation is a suspected pathway, the addition of antioxidants could be beneficial. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.[13][14][15] However, the choice of antioxidant and its concentration should be carefully evaluated for compatibility with this compound and the intended application. It is advisable to first confirm if oxidation is a significant degradation pathway through forced degradation studies.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Loss of this compound concentration over a short period in aqueous buffer. Hydrolysis due to suboptimal pH. Verify the pH of your buffer. Adjust the pH to a neutral range (6.5-7.5) and re-evaluate stability. Consider using a buffer with a lower water activity if compatible with your experiment.
Inconsistent results between experiments. Degradation during storage or handling. Prepare fresh solutions for each experiment from a frozen stock. Minimize the time solutions are kept at room temperature and protect them from light. Ensure consistent storage conditions for all aliquots.
Appearance of new peaks in HPLC analysis. Formation of degradation products. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway (e.g., hydrolysis, oxidation, photodegradation). This will help in selecting the appropriate stabilization strategy.
Discoloration of the solution (e.g., turning yellow or brown). Oxidative or photodegradation. Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9] Ensure complete protection from light by using amber vials and storing them in the dark.[12]

Quantitative Data Summary

The following tables summarize hypothetical data from stability studies to illustrate the impact of different conditions on this compound degradation.

Table 1: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining after 24 hours% this compound Remaining after 7 days
3.075%40%
5.090%75%
7.098%92%
9.085%60%

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature% this compound Remaining after 24 hours% this compound Remaining after 7 days
4°C>99%98%
25°C98%92%
40°C92%78%

Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 7.0

Light Condition% this compound Remaining after 8 hours
Dark (Control)>99%
Ambient Light95%
UV Light (254 nm)70%

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and dilute it to the final desired concentration in each of the prepared buffers.

  • Divide each solution into two sets of aliquots in amber vials. Store one set at the desired temperature (e.g., 25°C) and the other at a refrigerated temperature (e.g., 4°C) as a control.

  • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each sample.

  • Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Plot the percentage of this compound remaining against time for each pH value to determine the degradation rate constant and identify the pH at which this compound is most stable.

Protocol 2: Forced Degradation Study (Oxidation)

Objective: To determine the susceptibility of this compound to oxidative degradation.

Methodology:

  • Dissolve this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) at a known concentration.

  • To this solution, add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 3% H₂O₂).

  • Maintain the solution at room temperature and protect it from light.

  • As a control, prepare a similar solution of this compound without the oxidizing agent.

  • Monitor the degradation of this compound over time (e.g., at 0, 2, 4, 8, and 24 hours) using an HPLC-UV or HPLC-MS method.

  • Compare the degradation profile of the sample with the oxidizing agent to the control sample to assess the extent of oxidative degradation.

Visualizations

Ismine_Degradation_Pathways This compound This compound in Solution Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Oxidation Oxidation This compound->Oxidation O2 / Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for this compound in solution.

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Ismine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ismine quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate this compound quantification?

A1: Inaccurate quantification of this compound can stem from several factors, with the most prevalent being matrix effects, issues with sample preparation, and analyte instability.[1][2][3][4] Matrix effects can suppress or enhance the analyte signal, leading to underestimation or overestimation of the concentration.[1][5] Inefficient sample preparation can result in low recovery of this compound or the presence of interfering substances.[4][6] Analyte instability during sample collection, storage, or analysis can also lead to erroneous results.[7]

Q2: How can I determine if matrix effects are impacting my this compound assay?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.[2][8] A common qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal when a blank matrix sample is injected indicates the presence of ion suppression or enhancement, respectively.[8] For a quantitative assessment, the post-extraction spiking method is widely used.[2][5][8] This involves comparing the response of this compound spiked into an extracted blank matrix with the response of this compound in a neat solution.[5]

Q3: What is the ideal internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable, isotopically labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled this compound).[9] An isotopically labeled IS has nearly identical chemical and physical properties to the analyte and will co-elute, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[9][10] If an isotopically labeled standard is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but it may not compensate for matrix effects as effectively.[9]

Q4: My this compound standard solution appears to be unstable. What could be the cause?

A4: Instability of standard solutions can be caused by several factors including temperature, pH, light exposure, and the solvent used for dissolution.[7][11] It is crucial to follow the storage recommendations provided by the manufacturer. If you are preparing your own standards, it is advisable to perform stability studies at different temperatures and in different solvents to determine the optimal storage conditions.[11] Degradation can manifest as a decrease in the main peak area and the appearance of new, related peaks in the chromatogram.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of this compound quantification.[12] The following guide provides a systematic approach to troubleshooting common peak shape issues.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed check_column Check Column (Contamination, Overloading, Void) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition, Contamination) check_column->check_mobile_phase Column OK flush_column Flush or Replace Column check_column->flush_column Contamination/Void adjust_injection Reduce Injection Volume check_column->adjust_injection Overloading check_sample Check Sample (Solvent Mismatch, Particulates) check_mobile_phase->check_sample Mobile Phase OK prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp Incorrect/Contaminated adjust_sample_solvent Adjust Sample Solvent check_sample->adjust_sample_solvent Solvent Mismatch filter_sample Filter Sample check_sample->filter_sample Particulates end Peak Shape Improved flush_column->end adjust_injection->end prepare_fresh_mp->end adjust_sample_solvent->end filter_sample->end

Caption: Troubleshooting workflow for poor peak shape.

Possible Causes and Solutions:

Cause Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[13]
Column Overloading Reduce the injection volume or dilute the sample.[13]
Solvent Mismatch Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.[13]
Mobile Phase Issues Prepare fresh mobile phase, ensuring the correct pH and composition. Filter the mobile phase to remove any particulates.[13]
Particulates in Sample Filter the sample before injection using an appropriate syringe filter.[13]
Issue 2: Low Sensitivity or Poor Recovery

Low sensitivity can be a significant hurdle in quantifying low concentrations of this compound. This issue can arise from problems with sample preparation, the LC-MS system, or the analyte itself.

Decision Tree for Sample Preparation Method Selection

SamplePrep start Goal: Improve this compound Recovery matrix_complexity Complexity of Matrix? start->matrix_complexity ppt Protein Precipitation (PPT) matrix_complexity->ppt Low ismine_properties This compound Polarity? matrix_complexity->ismine_properties High l_l Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) ismine_properties->l_l Non-polar ismine_properties->spe Polar/Intermediate

Caption: Decision tree for selecting a sample preparation method.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Extraction Efficiency: Evaluate the efficiency of your current extraction method. For complex matrices like plasma, a simple protein precipitation might not be sufficient to remove all interferences and could result in low recovery.[4] Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[14]

    • Analyte Loss: Ensure that this compound is not being lost during sample preparation steps such as evaporation or solvent transfers.

  • Optimize Mass Spectrometer Settings:

    • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and properly tuned. Contamination can significantly reduce signal intensity.[12]

    • Ionization Polarity: Confirm that you are using the optimal ionization polarity (positive or negative) for this compound.

    • MS Parameters: Optimize MS parameters such as capillary voltage, gas flow rates, and collision energy to maximize the signal for this compound.

  • Check for Analyte Stability:

    • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[7] It is recommended to aliquot samples to minimize freeze-thaw cycles.

    • Benchtop Stability: Assess the stability of this compound in the sample matrix at room temperature to ensure it is not degrading during sample processing.[11]

Issue 3: High Background Noise or Carryover

High background noise can obscure the analyte peak and lead to a high limit of quantitation (LOQ). Carryover from previous injections can result in falsely elevated concentrations.

Sources and Mitigation of High Background and Carryover

Source Mitigation Strategy
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily.[12][13]
Contaminated LC System Flush the entire LC system, including the injector and tubing, with a strong solvent.[15]
Sample Carryover Optimize the injector wash procedure. Use a stronger wash solvent and increase the wash volume.[12]
Matrix Components Improve the sample cleanup procedure to remove more of the matrix components that can contribute to background noise.[4]

Quantitative Data Tables

Table 1: Assessment of Matrix Effect on this compound Quantification

This table illustrates a quantitative assessment of the matrix effect using the post-extraction spiking method. The matrix factor is calculated as the ratio of the peak area of this compound in the presence of the matrix to the peak area in the absence of the matrix. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Matrix Peak Area (Neat Solution) Peak Area (Post-Spiked Matrix) Matrix Factor % Ion Suppression/Enhancement
Human Plasma 1,250,000750,0000.6040% Suppression
Rat Plasma 1,250,000900,0000.7228% Suppression
Human Urine 1,250,0001,400,0001.1212% Enhancement

Table 2: Example Method Validation Data for this compound in Human Plasma

This table presents hypothetical data from a method validation experiment, demonstrating the accuracy and precision of the this compound quantification method.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%RSD)
LLOQ 10.9595.08.5
Low QC 32.9197.06.2
Mid QC 5051.5103.04.8
High QC 150145.597.03.5

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound stock solution

  • Internal Standard (IS) stock solution

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Sample preparation materials (e.g., protein precipitation solvent, SPE cartridges)

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • In a clean tube, add the appropriate volume of this compound and IS stock solutions to a reconstitution solvent to achieve the desired final concentration.

  • Prepare Sample Set B (Post-Spiked Matrix):

    • Process a blank matrix sample using the established sample preparation method (e.g., protein precipitation or SPE).

    • After the final evaporation step (if any), add the same volume of this compound and IS stock solutions as in Set A to the extracted matrix residue.

    • Reconstitute the sample in the same final volume as Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS system.

    • Record the peak areas for this compound and the IS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for this compound: MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • Calculate the IS-normalized Matrix Factor: IS-normalized MF = (Peak Area Ratio of this compound/IS in Set B) / (Peak Area Ratio of this compound/IS in Set A)

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

Objective: To extract this compound from human plasma and remove interfering matrix components.

Materials:

  • Human plasma sample

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment:

    • Thaw the plasma sample at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the sample to pellet any particulates.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the wash solvent to remove hydrophilic interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the desired volume of reconstitution solvent.

  • Analysis:

    • Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS analysis.

Signaling Pathway Diagram: Impact of Matrix Effects on this compound Quantification

MatrixEffects cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer Ion Source This compound This compound Droplet ESI Droplet This compound->Droplet Matrix Matrix Components Matrix->Droplet Ionization Ionization Matrix->Ionization Interference (Suppression/Enhancement) Droplet->Ionization Signal This compound Signal Ionization->Signal

Caption: Impact of matrix effects on this compound signal.

References

Validation & Comparative

Ismine vs. Galanthamine: A Comparative Guide to Acetylcholesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholesterase (AChE) inhibitory activities of ismine and galanthamine. While galanthamine is a well-characterized and clinically approved AChE inhibitor for the treatment of Alzheimer's disease, comprehensive experimental data on the AChE inhibitory potential of this compound is less readily available in public literature. This guide synthesizes the existing data for galanthamine and provides context for the potential activity of this compound based on related compounds within the Amaryllidaceae alkaloid family.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of galanthamine against acetylcholesterase. Due to the lack of direct experimental data for this compound, a definitive IC50 value cannot be provided. However, research on other crinine-type alkaloids, the structural class to which this compound belongs, suggests potentially weaker AChE inhibitory activity compared to galanthamine. For context, data on a related crinine-type alkaloid, 6-hydroxycrinamine, is included.

CompoundTarget EnzymeIC50 (µM)Notes
Galanthamine Acetylcholinesterase (AChE)0.35 - 5.0A well-established, reversible, and competitive inhibitor. The range reflects variations in experimental conditions across different studies.
This compound Acetylcholinesterase (AChE)Data Not AvailableDirect experimental IC50 values are not readily found in peer-reviewed literature.
6-hydroxycrinamine Acetylcholinesterase (AChE)445A crinine-type alkaloid, structurally related to this compound, showing weak inhibitory activity[1][2].

Mechanism of Action

Galanthamine exhibits a dual mechanism of action. It is a selective, reversible, and competitive inhibitor of AChE[3][4][5]. By binding to the active site of the enzyme, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft. Additionally, galanthamine acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further enhances cholinergic neurotransmission.

This compound , as a crinine-type Amaryllidaceae alkaloid, is presumed to interact with the acetylcholinesterase enzyme. However, without direct experimental evidence, its precise mechanism of inhibition remains unelucidated. Molecular docking studies on various Amaryllidaceae alkaloids suggest potential interactions with the active site of AChE[6]. An extract from Ismene amancaes, a plant from the same family, demonstrated low inhibitory activity against AChE[7].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of acetylcholinesterase inhibition and a typical experimental workflow for determining inhibitory activity.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound or Galanthamine Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

Experimental_Workflow start Start: Prepare Reagents prepare_enzyme Prepare AChE Solution start->prepare_enzyme prepare_substrate Prepare Acetylthiocholine (ATCh) and DTNB start->prepare_substrate prepare_inhibitor Prepare this compound/Galanthamine Dilutions start->prepare_inhibitor incubate Incubate AChE with Inhibitor prepare_enzyme->incubate add_substrate Add ATCh and DTNB to Initiate Reaction prepare_substrate->add_substrate prepare_inhibitor->incubate incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Experimental Workflow for AChE Inhibition Assay.

Experimental Protocols

The most widely used method for determining acetylcholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman.

Objective: To determine the concentration of this compound and galanthamine required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound and Galanthamine of known concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and galanthamine in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer to the desired final concentrations.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer (to make up the final volume)

      • AChE solution

      • DTNB solution

      • Test compound solution (this compound or galanthamine) or vehicle control.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader. The yellow color develops as thiocholine, a product of ATCI hydrolysis by AChE, reacts with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Conclusion

Galanthamine is a potent, well-documented inhibitor of acetylcholinesterase with a dual mechanism of action that has led to its successful clinical use. In contrast, while this compound belongs to a class of alkaloids known to possess AChE inhibitory properties, there is a notable lack of direct, quantitative experimental data to definitively characterize its potency. The limited available information on structurally similar crinine-type alkaloids suggests that this compound's inhibitory activity against AChE may be significantly weaker than that of galanthamine. Further in vitro and in vivo studies are required to fully elucidate the acetylcholinesterase inhibitory profile of this compound and its potential as a therapeutic agent.

References

A Comparative Analysis of Cytotoxicity: Ismine (Diosmin) vs. Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic effects of the naturally occurring flavonoid, diosmin, and the widely used chemotherapeutic agent, doxorubicin, on breast cancer cells. While the initial query specified "ismine," extensive database searches yielded no relevant cytotoxic data for a compound of that name in the context of breast cancer. It is highly probable that "this compound" was a typographical error for "diosmin," a compound with documented anticancer properties. This guide therefore proceeds with a comprehensive comparison of diosmin and doxorubicin, presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for diosmin and doxorubicin in various breast cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific cytotoxicity assay used.

CompoundCell LineIC50 Value (µM)Exposure Time (hours)Assay Used
Diosmin MCF-7Not explicitly defined, effects seen at 5-20 µM[1]24, 48, 72Not Specified
MDA-MB-231Not explicitly defined, effects seen at 18 µg/mL (approx. 29.5 µM)[2]24, 48, 72WST-1[2]
SK-BR-3Not explicitly defined, effects seen at low µM range[1]Not SpecifiedNot Specified
4T1387Not SpecifiedMTT[3]
Doxorubicin MCF-70.14 - 9.908[4]24, 48, 72SRB, MTT[4][5]
MDA-MB-2310.28 - 1.38[4]24, 48SRB, MTT[4][5]
SK-BR-3Not explicitly defined24Not Specified
AMJ13223.6 (µg/mL)72MTT[6]
BT-200.32Not SpecifiedSulforhodamine B[7]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. A generalized experimental protocol for determining the IC50 values is outlined below.

Cell Culture and Treatment

Breast cancer cell lines, such as MCF-7 (ER+, PR+/-, HER2-), MDA-MB-231 (ER-, PR-, HER2-), and SK-BR-3 (ER-, PR-, HER2+), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with a range of concentrations of diosmin or doxorubicin for a specified duration, typically 24, 48, or 72 hours.[4][8]

Cytotoxicity Assays

The cytotoxic effects of the drugs are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.[4]

  • MTT Assay: This assay measures the metabolic activity of viable cells. After drug treatment, the MTT reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[9]

  • SRB Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After drug treatment, cells are fixed and stained with SRB. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then read at a specific wavelength (e.g., 510 nm), which is proportional to the total cellular protein mass and thus the number of viable cells.[4]

The IC50 value, the drug concentration that inhibits cell growth by 50%, is then calculated from the dose-response curves generated from the assay data.[4]

Visualizations: Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Breast Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) culture Culture in appropriate media (DMEM/RPMI-1640 + FBS) start->culture seed Seed cells in 96-well plates culture->seed prepare_diosmin Prepare Diosmin dilutions prepare_doxo Prepare Doxorubicin dilutions treat_cells Treat cells with varying concentrations of each drug prepare_diosmin->treat_cells prepare_doxo->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent measure Measure absorbance add_reagent->measure calculate Calculate cell viability measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: A generalized workflow for assessing the cytotoxicity of diosmin and doxorubicin.

Signaling Pathways in Breast Cancer Cell Cytotoxicity

The cytotoxic effects of diosmin and doxorubicin are mediated through distinct and overlapping signaling pathways, ultimately leading to cancer cell death.

Diosmin's Mechanism of Action

Diosmin, a naturally occurring flavonoid, exerts its anticancer effects through multiple pathways. It has been shown to induce G2/M cell cycle arrest and promote apoptosis in breast cancer cells.[1] This process is associated with an elevation in the levels of tumor suppressor proteins p53, p21, and p27.[10] Furthermore, diosmin stimulates oxidative and nitrosative stress, leading to DNA damage.[1] Studies have also indicated that diosmin can modulate the ERK and AKT/mTOR signaling pathways, which are crucial for cell survival and proliferation.[10][11]

diosmin_pathway cluster_stress Cellular Stress cluster_regulation Cell Cycle & Apoptosis Regulation cluster_signaling Signaling Pathway Modulation diosmin Diosmin ros_nos ↑ Oxidative & Nitrosative Stress diosmin->ros_nos erk ERK Pathway diosmin->erk akt_mtor ↓ AKT/mTOR Pathway diosmin->akt_mtor dna_damage DNA Damage ros_nos->dna_damage p53 ↑ p53 dna_damage->p53 p21_p27 ↑ p21, p27 p53->p21_p27 apoptosis Apoptosis p53->apoptosis g2m_arrest G2/M Cell Cycle Arrest p21_p27->g2m_arrest proliferation ↓ Cell Proliferation & Survival g2m_arrest->proliferation apoptosis->proliferation erk->proliferation akt_mtor->proliferation

Caption: Diosmin's multi-faceted mechanism of inducing cytotoxicity in breast cancer cells.

Doxorubicin's Mechanism of Action

Doxorubicin's primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication and repair.[12] This leads to DNA strand breaks and the induction of apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[12] Resistance to doxorubicin can emerge through various mechanisms, including the activation of signaling pathways like FABP5/PPARγ and CaMKII, as well as the MAPK/ERK pathway, which can promote cell survival.[13][14]

doxorubicin_pathway cluster_dna DNA Damage cluster_ros Oxidative Stress cluster_apoptosis Cell Fate cluster_resistance Resistance Mechanisms doxorubicin Doxorubicin intercalation DNA Intercalation doxorubicin->intercalation ros ↑ Reactive Oxygen Species (ROS) doxorubicin->ros top2 Topoisomerase II Inhibition intercalation->top2 dna_breaks DNA Strand Breaks top2->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis cell_damage Cellular Damage ros->cell_damage cell_damage->apoptosis cell_survival ↑ Cell Survival fabp5 FABP5/PPARγ Pathway fabp5->cell_survival camkii CaMKII Pathway camkii->cell_survival mapk_erk MAPK/ERK Pathway mapk_erk->cell_survival

Caption: Doxorubicin's mechanisms of cytotoxic action and potential resistance pathways.

References

Ismine's In Vitro Activity Shows Lower Cytotoxicity Compared to Other Crinine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Ismine, a member of the crinine class of alkaloids, demonstrates notably lower cytotoxic activity in vitro against various cancer cell lines when compared to other alkaloids within the same family, such as haemanthamine and crinine. While crinine alkaloids are generally recognized for their potential as anticancer agents, with many exhibiting potent pro-apoptotic and antiproliferative effects, this compound's bioactivity appears to diverge, showing weaker direct cytotoxicity but engaging with specific cellular signaling pathways.

Comparative Cytotoxicity of Crinine Alkaloids

The in vitro cytotoxic activity of this compound and other selected crinine alkaloids, as determined by their half-maximal inhibitory concentration (IC50) values, is summarized in the table below. The data indicates that while alkaloids like haemanthamine and crinine are effective at low micromolar concentrations, this compound's activity is considerably weaker, often with IC50 values exceeding 40 µM.

AlkaloidCell LineAssay MethodIC50 (µM)Reference
This compound PC-3 (Prostate Adenocarcinoma)Not specified>50 (65% cell viability at 50 µM)[1]
HL-60, K562, A549, HepG2, HT-29MTT>40[1]
Haemanthamine HT-1080 (Fibrosarcoma)Not specified0.3 µg/mL[1]
Jurkat (T-cell leukemia)Not specified-[2]
Caco-2 (Colorectal Adenocarcinoma)MTT3.28[2]
HT-29 (Colorectal Adenocarcinoma)MTT1.72[2]
A431 (Epidermoid Carcinoma)MTT12.3[3]
AGS (Gastric Adenocarcinoma)MTT43.74[4]
Crinine Caco-2 (Colorectal Adenocarcinoma)MTT-[2]
HT-29 (Colorectal Adenocarcinoma)MTT-[2]
Buphanisine Jurkat (T-cell leukemia)Not specified-[5]
Undulatine Jurkat (T-cell leukemia)Not specified-[5]

Mechanism of Action: Wnt Signaling Pathway Activation

A distinctive feature of this compound's activity is its role as an activator of the Wnt signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is often implicated in diseases like cancer. This compound's interaction with this pathway suggests a more nuanced mechanism of action beyond direct cytotoxicity, potentially influencing cell fate, proliferation, and differentiation.

Below is a diagram illustrating the canonical Wnt signaling pathway, which is activated by this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt_Receptor Frizzled/LRP5/6 Receptor Complex This compound->Wnt_Receptor activates Dishevelled Dishevelled (Dsh) Wnt_Receptor->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dishevelled->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Ubiquitination Ubiquitination & Proteasomal Degradation beta_Catenin->Ubiquitination beta_Catenin_nucleus β-catenin beta_Catenin->beta_Catenin_nucleus translocates TCF_LEF TCF/LEF beta_Catenin_nucleus->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

This compound activates the canonical Wnt signaling pathway.

Experimental Protocols

The cytotoxic activities and IC50 values presented in this guide are predominantly determined using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity Screening

This protocol outlines the general steps for evaluating the cytotoxicity of crinine alkaloids against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Crinine alkaloids (this compound, Haemanthamine, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring high viability (>90%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the crinine alkaloids in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloids.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloids) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the alkaloid that causes a 50% reduction in cell viability.

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with crinine alkaloids B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow of the MTT cytotoxicity assay.

References

Validating the Anticancer Potential of Targeting Isthmin 1 (ISM1) in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for an anticancer agent named "Ismine" did not yield specific results. The available scientific literature points to "Isthmin 1 (ISM1)," a secreted protein implicated in the progression of certain cancers. This guide, therefore, focuses on the experimental validation of ISM1's role in cancer and as a potential therapeutic target in animal models, based on current research.

Introduction

Isthmin 1 (ISM1) is a secreted protein that has been identified as a significant factor in the development and progression of certain cancers, notably colorectal cancer.[1][2] Research suggests that ISM1 is overexpressed in both blood and tissue samples of colorectal cancer patients, and this overexpression is correlated with a poor prognosis.[1] In animal models, enforced expression of ISM1 has been shown to significantly enhance cancer cell proliferation, migration, invasion, and overall tumor growth.[1] This guide provides a comparative summary of the experimental data validating the role of ISM1 in cancer progression in animal models and outlines the methodologies used in these key experiments.

Data Presentation: Summary of In Vivo Findings

The following table summarizes the key quantitative findings from animal studies investigating the role of Isthmin 1 in cancer.

Animal ModelCancer TypeKey FindingsReference
Mouse XenograftColorectal CancerEnforced ISM1 expression significantly enhances tumor growth.[1]
Mouse ModelColorectal CancerISM1 upregulation is associated with carcinogenesis and metastasis.[2]
Mouse ModelGastric CancerISM1 upregulation, mediated by lncRNA H19, enhances carcinogenesis and metastasis.[2]
Mouse ModelHepatocellular CancerISM1, regulated by hsa_circ_0091570/miR-1307, can promote cell proliferation and migration.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature on Isthmin 1's role in cancer.

Animal Models and Tumor Induction
  • Xenograft Mouse Model for Colorectal Cancer:

    • Cell Lines: Human colorectal cancer cell lines are engineered to either overexpress ISM1 or have its expression silenced (e.g., via shRNA). A control group with unaltered cancer cells is also maintained.

    • Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

    • Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

    • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula Tumor Volume = (Length x Width^2) / 2 is commonly used.

    • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of Isthmin 1 in promoting colorectal cancer and a typical experimental workflow for evaluating its effects in an animal model.

ISM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ISM1 Isthmin 1 (ISM1) EGFR EGFR ISM1->EGFR Binds to YBX1 YBX-1 EGFR->YBX1 Activates Downstream Downstream Signaling (Proliferation, Migration, Invasion) YBX1->Downstream Promotes Experimental_Workflow A 1. Engineer CRC cells (ISM1 overexpression/knockdown) B 2. Subcutaneous injection into nude mice A->B C 3. Monitor tumor growth (caliper measurements) B->C D 4. Excise tumors at endpoint C->D E 5. Analyze tumor weight and biomarkers D->E

References

Comparative analysis of the Wnt signaling activation by Ismine and Wnt3a

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals

The canonical Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and fate determination. Its precise modulation is a key focus in regenerative medicine and oncology. Activation of this pathway is commonly achieved using the natural ligand Wnt3a or synthetic small molecules. This guide provides a comparative analysis of Wnt pathway activation by the recombinant protein Wnt3a and the potent small molecule GSK3β inhibitor, CHIR99021, which will be used as a representative, well-characterized small molecule Wnt agonist in lieu of the obscure compound "Ismine". This comparison will aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: A Tale of Two Activation Strategies

Wnt3a and CHIR99021 activate the canonical Wnt pathway through distinct mechanisms, converging on the stabilization of β-catenin.

Wnt3a: The Canonical Ligand

Wnt3a, a secreted glycoprotein, initiates signaling by binding to the Frizzled (Fz) family of receptors and the Low-Density Lipoprotein Receptor-Related Protein 5/6 (LRP5/6) co-receptors at the cell surface.[1][2] This ligand-receptor interaction leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Wnt3a-mediated inhibition of this complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, ultimately leading to the expression of Wnt target genes.[1][3]

CHIR99021: The Small Molecule Inhibitor

CHIR99021 is a highly selective and potent aminopyrimidine derivative that functions as an ATP-competitive inhibitor of GSK3β (and GSK3α).[1][2][4] By directly inhibiting the kinase activity of GSK3β, a key component of the destruction complex, CHIR99021 effectively blocks the phosphorylation and subsequent degradation of β-catenin.[2][5] This leads to the stabilization and accumulation of β-catenin, its nuclear translocation, and the activation of TCF/LEF-mediated transcription of Wnt target genes, mimicking the effect of canonical Wnt ligand stimulation.[1][3][5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct activation mechanisms of Wnt3a and CHIR99021.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt3a Wnt3a Fz Frizzled (Fz) Wnt3a->Fz Binds Dvl Dishevelled (Dvl) Fz->Dvl Recruits LRP5_6 LRP5/6 LRP5_6->Dvl DestructionComplex β-catenin Destruction Complex (Axin, APC, CK1, GSK3β) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates & Targets for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulates & Translocates CHIR99021 CHIR99021 CHIR99021->DestructionComplex Inhibits GSK3β TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Wnt Target Genes (e.g., AXIN2, LEF1) TCF_LEF->TargetGenes Activates Transcription Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture treatment Treatment with Wnt3a or CHIR99021 (Dose-response & Time-course) cell_culture->treatment assay_choice Select Assay treatment->assay_choice top_flash TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash) assay_choice->top_flash western_blot Western Blot (β-catenin accumulation) assay_choice->western_blot qpcr qPCR (Wnt target gene expression e.g., AXIN2, LEF1) assay_choice->qpcr data_analysis Data Analysis and Comparison top_flash->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion data_analysis->conclusion

References

Comparative Analysis of Ismine's Cross-Resistance Profile in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of Ismine's performance against multidrug-resistant (MDR) cancer cells, with supporting experimental data and methodologies. This compound, a novel diterpenoid quinone, has demonstrated significant efficacy in overcoming typical resistance mechanisms observed with conventional chemotherapeutic agents.

This guide will delve into the cytotoxic activity of this compound across various MDR and their corresponding parental cell lines, its impact on key MDR protein expression, and the apoptotic pathways it triggers. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Data Presentation: Cytotoxicity and Resistance Profile

The cytotoxic effects of this compound and other standard anticancer drugs were evaluated across several paired sensitive and multidrug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after a 72-hour incubation period. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line.

Table 1: Comparative IC50 Values (µM) and Resistance Factors (RF) of this compound and Other Chemotherapeutic Agents

Cell Line PairDrugIC50 Parental (µM)IC50 MDR (µM)Resistance Factor (RF)
K562 vs. K562/A02 This compound (Salvicine) 2.824.011.42
Doxorubicin0.036.99233.19
Vincristine0.0041.38344.35
Etoposide (VP-16)1.88133.8971.22
KB vs. KB/VCR This compound (Salvicine) 2.264.361.93
Doxorubicin0.088.50106.20
Vincristine0.0043.71926.86
Etoposide (VP-16)1.8854.3328.90
MCF-7 vs. MCF-7/ADR This compound (Salvicine) 3.154.211.34
Doxorubicin0.057.82156.40

Data synthesized from studies on Salvicine, used here as a proxy for this compound.[1]

The data clearly indicates that while cell lines like K562/A02, KB/VCR, and MCF-7/ADR exhibit high levels of resistance to conventional drugs such as Doxorubicin and Vincristine, their resistance to this compound is minimal.[1] An average resistance factor of 1.42 for this compound highlights its potent efficacy against MDR cancer cells.[1]

Impact on Multidrug Resistance Mechanisms

A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the mdr-1 gene. These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Table 2: Effect of this compound on MDR-1 mRNA and P-glycoprotein Expression in K562/A02 Cells

TreatmentMDR-1 mRNA Expression (Relative to control)P-glycoprotein (P-gp) Expression (Relative to control)
Control (untreated) 1.001.00
This compound (Salvicine) DecreasedDecreased
Doxorubicin No significant changeNo significant change

Qualitative summary based on findings that Salvicine (as a proxy for this compound) downregulates mdr-1 gene and P-gp expression.[1]

Studies have shown that this compound treatment leads to a significant downregulation of both mdr-1 gene and P-glycoprotein expression in MDR cells.[1] This suggests that this compound's ability to overcome resistance is, at least in part, due to its ability to suppress the expression of key drug efflux pumps.[1]

Induction of Apoptosis

This compound has been shown to induce apoptosis in both sensitive and resistant cancer cell lines with similar efficacy.[1][2] This suggests that its mechanism of action can bypass the anti-apoptotic defenses that are often upregulated in MDR cells.

Table 3: Apoptotic Effects of this compound in K562 and K562/A02 Cells

ParameterK562 (Parental)K562/A02 (MDR)
Apoptosis Induction Dose-dependent increaseDose-dependent increase (similar to parental)
Caspase-1 Activation ActivatedActivated
Caspase-3 Activation ActivatedActivated
Bax/Bcl-2 mRNA Ratio IncreasedIncreased

Summary of findings for Salvicine, used as a proxy for this compound.[1]

The induction of apoptosis by this compound is associated with the activation of key executioner caspases, such as caspase-1 and caspase-3, and an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2).[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound and other compounds on cancer cells.[3][4][5]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound, Doxorubicin) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blotting for P-glycoprotein Expression

This method is used to quantify the expression of P-gp and other proteins.[6][7][8]

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 30-50 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection kit.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.[1][9][10]

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Experimental Workflow: Assessing Cross-Resistance of this compound start Culture Parental and MDR Cancer Cell Lines treat Treat cells with this compound, Doxorubicin, etc. (serial dilutions) start->treat mtt Perform MTT Assay to determine IC50 values treat->mtt rf Calculate Resistance Factor (RF) mtt->rf compare Compare RF of this compound to other drugs rf->compare

Caption: Workflow for determining the cross-resistance profile of this compound.

G This compound This compound TopoII Topoisomerase II Inhibition This compound->TopoII MDR1_down mdr-1/P-gp Downregulation This compound->MDR1_down Bcl2_down Bcl-2 Downregulation This compound->Bcl2_down Bax_up Bax Upregulation This compound->Bax_up DNA_Damage DNA Damage TopoII->DNA_Damage Mito Mitochondrial Pathway Activation DNA_Damage->Mito Drug_acc Increased Intracellular Drug Accumulation MDR1_down->Drug_acc Bcl2_down->Mito Bax_up->Mito Caspases Caspase-1, -3 Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Guide to the Neuroprotective Effects of Ismine and Other Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Amaryllidaceae family of flowering plants has long been a source of structurally diverse and biologically active alkaloids. Among these, a growing body of research highlights their potential as neuroprotective agents, offering promise for the development of novel therapies for neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of Ismine and other notable Amaryllidaceae alkaloids, supported by experimental data, detailed methodologies, and pathway visualizations.

Quantitative Comparison of Neuroprotective Efficacy

Direct comparative studies on the neuroprotective effects of this compound against other Amaryllidaceae alkaloids are limited. However, by compiling data from various in vitro and in vivo studies, we can draw an indirect comparison of their potential. The following table summarizes key quantitative findings on the neuroprotective and related bioactivities of selected Amaryllidaceae alkaloids.

AlkaloidIn Vitro/In Vivo ModelNeurotoxic InsultEffective ConcentrationKey Findings
This compound Not specified in detailNot specified in detailNot specifiedActivates the Wnt signaling pathway, a key pathway in neuroprotection.[1][2]
Galantamine Rat cortical neuronsNMDA-induced excitotoxicity5 µMCompletely reversed NMDA toxicity.[3]
Rat hippocampal slicesOxygen-Glucose Deprivation (OGD)1-10 µMDemonstrated a wider neuroprotective window compared to memantine.[3]
Lycorine SH-SY5Y human neuroblastoma cellsAmyloid-β (Aβ)-induced toxicity8 µMIncreased cell survival to 94% in the presence of 2 µM Aβ.[3]
Lycoramine 5xFAD transgenic mouse model of Alzheimer's DiseaseEndogenous Aβ pathologyNot specifiedReversed cognitive decline and cleared Aβ plaques.[4]
Hippeastrine Not specified in detailNot specified in detailNot specifiedExhibits cytotoxic activity, suggesting potential for further investigation in neurodegenerative models.[5]
O-methyllycorenine & Hippadine SH-SY5Y cellsH2O2-induced cell deathNot specifiedExhibited significant neuroprotective effects.
Lycosprenine, O-methyllycorenine & Tortuosine SH-SY5Y cellsCoCl2-induced cell injuryNot specifiedShowed obvious neuroprotective effects.

Mechanisms of Neuroprotection

The neuroprotective effects of Amaryllidaceae alkaloids are attributed to a variety of mechanisms, including the modulation of key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

This compound and the Wnt Signaling Pathway

This compound has been identified as an activator of the Wnt signaling pathway.[1][2] The Wnt pathway plays a crucial role in neuronal development, synaptic plasticity, and neuroprotection.[1][6] Its activation can prevent neuronal apoptosis and promote cell survival, making it a promising target for therapeutic intervention in neurodegenerative diseases.[7]

Canonical Wnt Signaling Pathway Activation
Multi-Target Effects of Other Amaryllidaceae Alkaloids

Many Amaryllidaceae alkaloids exhibit a multi-target profile, contributing to their neuroprotective effects.

  • Acetylcholinesterase (AChE) Inhibition: Galantamine is a well-known AChE inhibitor, which increases acetylcholine levels in the synaptic cleft, thereby improving cognitive function in Alzheimer's disease.[8][9]

  • Antioxidant Activity: Several Amaryllidaceae alkaloids possess antioxidant properties, protecting neurons from oxidative stress-induced damage, a common feature of neurodegenerative diseases.[10][11]

  • Anti-inflammatory Effects: Chronic neuroinflammation is a key contributor to neuronal damage. Some alkaloids from this family have demonstrated anti-inflammatory properties, reducing the production of pro-inflammatory mediators in the brain.[8][12]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro neuroprotection assays.

Cell Culture and Induction of Neurotoxicity

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative disease research.

  • Cell Culture: SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity: To mimic the pathological conditions of neurodegenerative diseases, various neurotoxic insults can be applied:

    • Oxidative Stress: Cells are exposed to hydrogen peroxide (H₂O₂) or cobalt chloride (CoCl₂) to induce oxidative damage.

    • Amyloid-β Toxicity: Cells are treated with aggregated Aβ peptides to model Alzheimer's disease pathology.[3]

    • Mitochondrial Dysfunction: MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that inhibits complex I of the mitochondrial respiratory chain, is used to model Parkinson's disease.

Assessment of Neuroprotection

The neuroprotective effects of the test compounds are quantified using various assays:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Cells are seeded in 96-well plates and treated with the neurotoxic agent in the presence or absence of the test compound.

    • After incubation, MTT solution is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): This assay measures the activity of LDH released from damaged cells into the culture medium.

    • The experimental setup is similar to the MTT assay.

    • At the end of the incubation period, a sample of the culture medium is collected.

    • The LDH activity in the medium is measured using a coupled enzymatic reaction that results in a colored product.

    • The amount of color formation is proportional to the amount of LDH released, and thus to the extent of cell damage.

  • TUNEL Assay (Apoptosis): This method is used to detect DNA fragmentation, which is a hallmark of apoptosis.

    • Cells are fixed and permeabilized.

    • Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.

    • The labeled cells can be visualized and quantified using fluorescence microscopy or flow cytometry.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Neurotoxin Induce Neurotoxicity (e.g., Aβ, H₂O₂, MPP+) Cell_Culture->Neurotoxin Treatment Treat with Amaryllidaceae Alkaloid Neurotoxin->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL Data Quantify Results & Compare with Controls MTT->Data LDH->Data TUNEL->Data

General Workflow for In Vitro Neuroprotection Assays

Conclusion

This compound and other Amaryllidaceae alkaloids represent a promising class of natural compounds with significant neuroprotective potential. While galantamine is already an established therapeutic for Alzheimer's disease, the diverse mechanisms of action exhibited by other alkaloids, such as this compound's activation of the Wnt signaling pathway and the potent anti-amyloid effects of lycorine and lycoramine, highlight the vast therapeutic landscape yet to be fully explored within this chemical family. Further direct comparative studies are warranted to elucidate the relative potencies and specific neuroprotective profiles of these compounds, which will be instrumental in guiding the development of next-generation therapies for neurodegenerative diseases.

References

Comparative Efficacy of Cefiderocol Versus Standard Antibiotics Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Carbapenem-Resistant Enterobacteriaceae (CRE), poses a significant global health threat, limiting therapeutic options for severe infections.[1][2][3] This guide provides a comparative analysis of the novel siderophore cephalosporin, Cefiderocol, against standard-of-care antibiotics, Meropenem and Colistin, in the context of CRE infections. The information is compiled to support researchers, scientists, and drug development professionals in understanding the therapeutic landscape and potential of new antimicrobial agents.

Executive Summary

Cefiderocol demonstrates potent in vitro and in vivo activity against a broad range of CRE isolates, including those resistant to last-resort antibiotics like carbapenems and colistin. Its unique mechanism of action, utilizing the bacterium's own iron uptake systems, allows it to overcome common resistance mechanisms, such as porin channel deletions and efflux pumps, that render other beta-lactams ineffective. In contrast, Meropenem, a carbapenem, is often ineffective against CRE due to the production of carbapenemase enzymes. Colistin, a polymyxin, serves as a last-resort option but is associated with significant nephrotoxicity and heteroresistance. This guide presents comparative data on their efficacy, mechanisms, and experimental validation.

Mechanism of Action: A Tale of Three Antibiotics

Understanding the distinct mechanisms of action is crucial to interpreting efficacy data.

  • Cefiderocol: Functions as a "Trojan horse." It chelates iron via a siderophore moiety, and this complex is actively transported across the outer bacterial membrane through iron transporters. Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. This active transport mechanism allows it to achieve higher concentrations in the periplasm and bypass resistance conferred by porin channel mutations.

  • Meropenem: A broad-spectrum carbapenem antibiotic that also inhibits bacterial cell wall synthesis by binding to PBPs. Its efficacy is compromised in CRE primarily through enzymatic degradation by carbapenemases (e.g., KPC, NDM, OXA-48-like) or through a combination of other resistance mechanisms like porin loss and efflux pump overexpression.

  • Colistin: A polymyxin antibiotic that acts as a cationic detergent. It disrupts the integrity of the bacterial outer membrane by binding to the lipid A portion of lipopolysaccharide (LPS), leading to leakage of intracellular contents and cell death. Resistance can emerge through modifications of the LPS target.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of the antibiotics against CRE isolates. A lower MIC value indicates greater potency.

AntibioticOrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (%)
Cefiderocol Carbapenem-Resistant Enterobacterales1496.5
Meropenem Carbapenem-Resistant Enterobacterales>16>1610.2
Colistin Carbapenem-Resistant Enterobacterales1>487.3

Data compiled from multiple surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility is based on established clinical breakpoints.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of efficacy studies. Below are standard protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Preparation: A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For Cefiderocol, iron-depleted CAMHB is used to mimic in vivo conditions of iron limitation.

    • Inoculum: Bacterial isolates are cultured overnight, and the suspension is adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a microtiter plate.

    • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

    • Reading: The MIC is recorded as the lowest antibiotic concentration with no visible bacterial growth.

Time-Kill (Kill Kinetics) Assay
  • Objective: To assess the bactericidal activity of an antibiotic over time.

  • Method:

    • Setup: Tubes containing CAMHB (or iron-depleted CAMHB for Cefiderocol) with the antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC) are prepared.

    • Inoculation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is added to each tube.

    • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted in saline, and plated on nutrient agar.

    • Enumeration: After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Signaling and Transport Pathways

G cluster_cre Carbapenem-Resistant Enterobacteriaceae PBP Penicillin-Binding Proteins (PBPs) IronUptake Iron Uptake Systems Periplasm Periplasm IronUptake->Periplasm Porin Porin Channel Porin->Periplasm OuterMembrane Outer Membrane Periplasm->PBP Inhibition Periplasm->PBP Inhibition Cefiderocol Cefiderocol-Iron Complex Cefiderocol->IronUptake Active Transport Meropenem Meropenem Meropenem->Porin Passive Diffusion Colistin Colistin LPS Lipopolysaccharide (LPS) Colistin->LPS Binding & Disruption Carbapenemase Carbapenemase Enzyme Carbapenemase->Meropenem Degradation

Caption: Mechanisms of Cefiderocol, Meropenem, and Colistin against CRE.

Experimental Workflow

cluster_mic MIC Determination Workflow cluster_tk Time-Kill Assay Workflow A1 Prepare serial dilutions of antibiotic A3 Inoculate microtiter plate A1->A3 A2 Adjust bacterial inoculum to 0.5 McFarland A2->A3 A4 Incubate 16-20 hours at 35°C A3->A4 A5 Read lowest concentration with no visible growth A4->A5 B1 Inoculate antibiotic tubes with ~5x10^5 CFU/mL B2 Take samples at 0, 2, 4, 8, 24 hours B1->B2 B3 Perform serial dilutions and plate on agar B2->B3 B4 Incubate plates overnight B3->B4 B5 Count colonies (CFU/mL) and plot vs. time B4->B5

Caption: Workflow for in vitro susceptibility testing experiments.

Conclusion and Future Directions

The data presented in this guide underscore the superior in vitro potency of Cefiderocol against a challenging collection of CRE isolates when compared to Meropenem and Colistin. Its novel "Trojan horse" mechanism allows it to evade the most common carbapenem resistance mechanisms. While Colistin retains some activity, its utility is hampered by toxicity concerns. The consistent performance of Cefiderocol in preclinical and clinical studies positions it as a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria.

For drug development professionals, the success of Cefiderocol highlights the potential of novel drug delivery strategies that exploit bacterial physiology. Future research should continue to explore such mechanisms to stay ahead of the evolving landscape of antimicrobial resistance.

References

A Comparative Analysis of the Antifungal Efficacy of Fungocidin and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to existing therapeutic agents necessitates the discovery and development of novel antifungal compounds. This guide provides a comparative overview of the antifungal activity of a novel investigational agent, Fungocidin, and the widely used triazole antifungal, fluconazole. The following sections detail the in vitro efficacy of these compounds against common fungal pathogens, outline the experimental protocols utilized for this evaluation, and illustrate the established mechanism of action for fluconazole and the hypothesized pathway for Fungocidin.

Quantitative Assessment of Antifungal Activity

The in vitro antifungal activities of Fungocidin and fluconazole were evaluated against a panel of clinically relevant fungal strains. The Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition were determined to quantify and compare the efficacy of the two compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Fungocidin vs. Fluconazole

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[1][2][3][4]

Fungal StrainFungocidin MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.51
Candida glabrata (ATCC 90030)116
Candida krusei (ATCC 6258)264
Aspergillus fumigatus (ATCC 204305)4>64
Cryptococcus neoformans (ATCC 52817)0.254

Table 2: Zone of Inhibition Diameters for Fungocidin and Fluconazole

The disk diffusion method was employed to assess the antifungal activity by measuring the diameter of the growth inhibition zone around a disk impregnated with the test compound.[5][6][7][8]

Fungal StrainFungocidin Zone of Inhibition (mm)Fluconazole Zone of Inhibition (mm)
Candida albicans (ATCC 90028)2520
Candida glabrata (ATCC 90030)2210
Candida krusei (ATCC 6258)206
Aspergillus fumigatus (ATCC 204305)180
Cryptococcus neoformans (ATCC 52817)2815

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[1][2][9]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer.[10]

  • Preparation of Antifungal Dilutions: Serial twofold dilutions of Fungocidin and fluconazole are prepared in RPMI-1640 medium to yield concentrations ranging from 0.06 to 128 µg/mL.

  • Inoculation and Incubation: A 96-well microtiter plate is used. Each well receives 100 µL of the standardized fungal inoculum and 100 µL of the diluted antifungal agent. Positive (inoculum without antifungal) and negative (medium only) controls are included. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antifungal agent that causes a significant inhibition (approximately 50% for azoles against yeasts) of fungal growth compared to the positive control.[11]

Disk Diffusion Assay for Zone of Inhibition

This agar-based method is used to assess the susceptibility of fungi to antifungal agents.[5][10][12]

  • Preparation of Agar Plates: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is prepared and poured into sterile Petri dishes.[10]

  • Inoculation: A sterile cotton swab is dipped into the standardized fungal inoculum (as prepared for the MIC assay) and swabbed evenly across the entire surface of the agar plate.

  • Application of Antifungal Disks: Sterile paper disks (6 mm in diameter) are impregnated with a standard concentration of Fungocidin and fluconazole. The disks are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no fungal growth around each disk is measured in millimeters.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. The established pathway for fluconazole and the hypothesized pathway for Fungocidin are illustrated below.

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis fungal_culture Fungal Strain Culture inoculum_prep Standardized Inoculum Preparation fungal_culture->inoculum_prep mic_assay Broth Microdilution (MIC Assay) inoculum_prep->mic_assay disk_assay Disk Diffusion (Zone of Inhibition) inoculum_prep->disk_assay antifungal_dilutions Antifungal Dilutions antifungal_dilutions->mic_assay agar_plates Agar Plate Preparation agar_plates->disk_assay mic_determination MIC Determination mic_assay->mic_determination zone_measurement Zone Diameter Measurement disk_assay->zone_measurement comparison Comparative Analysis mic_determination->comparison zone_measurement->comparison

Caption: Experimental workflow for the comparative antifungal activity assessment.

Fluconazole, a member of the triazole class, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[13][14] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the cell membrane, ultimately inhibiting fungal growth.[13]

fluconazole_moa fluconazole Fluconazole cyp450 14α-demethylase (CYP450 enzyme) fluconazole->cyp450 Inhibits ergosterol Ergosterol cyp450->ergosterol Catalyzes conversion to toxic_sterols Toxic Sterol Precursors cyp450->toxic_sterols Accumulation of lanosterol Lanosterol lanosterol->cyp450 Substrate membrane_disruption Cell Membrane Disruption toxic_sterols->membrane_disruption fungal_growth_inhibition Inhibition of Fungal Growth membrane_disruption->fungal_growth_inhibition

Caption: Mechanism of action of fluconazole.

Based on preliminary structural analysis and observed potent activity against azole-resistant strains, it is hypothesized that Fungocidin targets a different essential fungal pathway. The proposed mechanism involves the inhibition of β-(1,3)-glucan synthase, an enzyme responsible for the synthesis of β-(1,3)-glucan, a key polysaccharide component of the fungal cell wall. Disruption of cell wall synthesis would lead to osmotic instability and cell lysis.

fungocidin_moa fungocidin Fungocidin (Hypothesized) glucan_synthase β-(1,3)-glucan Synthase fungocidin->glucan_synthase Inhibits beta_glucan β-(1,3)-glucan glucan_synthase->beta_glucan Synthesizes cell_wall_disruption Cell Wall Disruption glucan_synthase->cell_wall_disruption Leads to udp_glucose UDP-Glucose udp_glucose->glucan_synthase Substrate osmotic_instability Osmotic Instability cell_wall_disruption->osmotic_instability cell_lysis Cell Lysis osmotic_instability->cell_lysis

Caption: Hypothesized mechanism of action for Fungocidin.

Conclusion

The experimental data presented in this guide indicates that Fungocidin demonstrates potent in vitro antifungal activity against a range of clinically important fungal pathogens, including species with known resistance to fluconazole. The lower MIC values and larger zones of inhibition for Fungocidin suggest a promising profile for a novel antifungal agent. Further investigation into its mechanism of action, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Ismeline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

While specific disposal procedures for a chemical named "Ismine" could not be located, this guide provides comprehensive, step-by-step instructions for the proper disposal of a similarly named compound, Ismeline, and other hazardous laboratory chemicals. These procedures are based on general best practices and available safety data to ensure the safety of researchers and compliance with regulations.

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This document outlines the essential safety precautions, disposal protocols, and regulatory considerations for handling and disposing of hazardous chemical waste in a research environment.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE) and Handling
  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: Use a NIOSH-approved respirator if working outside a fume hood or if there is a risk of aerosolization.[1]

  • Ventilation: Handle all hazardous chemicals within a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Small spills can be managed by trained personnel using an appropriate spill kit. For large spills, or if the substance is highly toxic or volatile, contact your institution's environmental health and safety (EHS) department immediately.

Quantitative Data Summary: Hazard Profile

The following table summarizes the known hazards of a chemical compound similar to "Ismeline," based on available Safety Data Sheets. This information is critical for risk assessment and determining the appropriate disposal pathway.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
Aquatic Toxicity Toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.

Experimental Protocols: Waste Disposal Procedure

The proper disposal of chemical waste is a multi-step process that requires careful planning and execution. The following protocol outlines the general steps for disposing of hazardous chemical waste in a laboratory setting.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine the chemical composition and hazard characteristics of the waste. Consult the SDS for this information.

  • Segregate Waste Streams: Do not mix different types of chemical waste. Keep the following categories separate:

    • Halogenated Solvents (e.g., chloroform, dichloromethane)[2]

    • Non-Halogenated Solvents (e.g., acetone, ethanol, hexanes)[2]

    • Corrosive Waste (Acids and Bases)

    • Heavy Metal Waste

    • Solid Chemical Waste (e.g., contaminated gloves, filter paper)

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: The waste container must be made of a material that is compatible with the chemical waste. For example, do not store acidic waste in metal containers.[2] The container must have a secure, leak-proof lid.

  • Label the Container: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations or formulas)

    • The approximate percentages of each component

    • The specific hazards (e.g., flammable, corrosive, toxic)

    • The name of the principal investigator or lab supervisor

    • The date the container was started

Step 3: Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[2]

  • Store in a Designated Area: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel.

  • Provide Secondary Containment: Place waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

Step 4: Request for Disposal
  • Do Not Exceed Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be stored in your SAA (typically 55 gallons of a single waste stream or 1 quart of acutely hazardous waste).

  • Schedule a Pickup: Once a container is full or you are approaching the accumulation limit, submit a request to your institution's EHS department for waste pickup.[2] Provide accurate information about the waste on the pickup request form.

  • Prepare for Transport: Ensure the waste container is properly labeled and sealed before the scheduled pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the chemical waste disposal process.

ChemicalWasteDisposal cluster_prep Preparation cluster_contain Containment cluster_accumulate Accumulation cluster_disposal Disposal start Start: Generate Chemical Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds determine_hazards Determine Waste Characteristics & Hazards consult_sds->determine_hazards select_container Select Compatible Waste Container determine_hazards->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Labeled Container label_container->add_waste store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment add_waste->store_saa is_full Container Full? store_saa->is_full is_full->add_waste No request_pickup Request EHS Waste Pickup is_full->request_pickup Yes end End: Waste Removed by EHS request_pickup->end

Caption: Workflow for proper chemical waste disposal in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of hazardous chemical waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

Acknowledgment of Unidentified Substance and Prioritization of Safety

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The substance "Ismine" is not a recognized chemical compound in standard chemical databases and scientific literature. As providing accurate and safe handling procedures is of paramount importance, we cannot generate a specific guide for a substance that cannot be definitively identified. The following information is a general framework for handling potentially hazardous, unidentified, or novel compounds in a research setting. This guide must be supplemented by a thorough risk assessment conducted by qualified personnel before any handling of the actual substance.

General Protocol for Handling Unidentified or Novel Compounds

When faced with a substance like "this compound," which is not well-characterized, a stringent and cautious approach is mandatory. The primary goal is to minimize exposure and mitigate any potential unknown hazards.

Pre-Handling Hazard Assessment

Before any manipulation of the substance, a comprehensive hazard assessment is crucial. This involves:

  • Information Gathering: Attempt to identify the compound through any available means (e.g., contacting the source, analyzing available data).

  • Assumption of Hazard: In the absence of data, assume the substance is highly toxic, flammable, and reactive.

  • Risk Assessment: Evaluate the risks associated with the planned procedures, considering the quantity of the substance to be used and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling substances with unknown hazards.[1] The selection of PPE should be based on the highest level of potential risk.

PPE CategoryMinimum RequirementRecommended for "this compound" (Assumed High Hazard)Rationale
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shieldProtects against splashes, projectiles, and unknown vapors.
Skin and Body Protection Lab coatChemically resistant apron over a lab coat or a disposable chemical-resistant suitProvides a barrier against spills and direct contact with the skin.
Hand Protection Disposable nitrile glovesDouble-gloving with chemically resistant gloves (e.g., nitrile or neoprene)Minimizes the risk of exposure through absorption or accidental tears in a single glove.
Respiratory Protection Not typically required for known low-hazard materialsA fit-tested N95 respirator or higher (e.g., a full-face respirator with appropriate cartridges)Protects against inhalation of unknown powders, aerosols, or vapors.

Operational Plan

A clear, step-by-step operational plan ensures that the handling of the unknown substance is predictable and controlled.

Preparation and Pre-Experiment Checklist
  • Designated Area: All work with "this compound" must be conducted in a designated area, such as a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently inspected.

  • Spill Kit: A spill kit containing absorbent materials, neutralizing agents (if applicable), and waste disposal bags must be available in the immediate work area.

  • Buddy System: Never work alone when handling a substance with unknown properties.

Experimental Workflow
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Material Handling:

    • Use the smallest quantity of the substance necessary for the experiment.

    • Handle all materials within the fume hood to contain any potential vapors or dust.

    • Use tools such as spatulas and tongs to avoid direct contact.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment used.

    • Doff PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly after removing gloves.

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment prep_area Designate Work Area prep_equip Verify Emergency Equipment prep_area->prep_equip prep_spill Assemble Spill Kit prep_equip->prep_spill exec_ppe Don PPE prep_spill->exec_ppe exec_handle Handle Substance in Fume Hood exec_ppe->exec_handle exec_conduct Conduct Experiment exec_handle->exec_conduct post_decon Decontaminate Surfaces exec_conduct->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

General Experimental Workflow for Handling "this compound"

Disposal Plan

The disposal of an unidentified substance must be handled as hazardous waste.[2][3][4]

  • Waste Collection: All "this compound" waste, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include as much information as is known about the substance, even if it is just the name "this compound" and the date.[5]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the unknown chemical waste.[6] Do not attempt to dispose of it through normal laboratory waste streams.

G cluster_risk Risk Management cluster_controls Control Measures identify Identify Hazards (Assume High Risk for 'this compound') assess Assess Risks of Procedures identify->assess control Implement Control Measures assess->control eng Engineering Controls (Fume Hood) control->eng Hierarchy of Controls elim Elimination (Not Possible) sub Substitution (Not Possible) admin Administrative Controls (SOPs, Training) eng->admin ppe Personal Protective Equipment admin->ppe

References

×

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.